molecular formula C4H4I2N2 B1330929 4,5-Diiodo-2-methyl-1H-imidazole CAS No. 73746-44-8

4,5-Diiodo-2-methyl-1H-imidazole

Cat. No.: B1330929
CAS No.: 73746-44-8
M. Wt: 333.9 g/mol
InChI Key: WFEZOLYJPCODOA-UHFFFAOYSA-N
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Description

4,5-Diiodo-2-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H4I2N2 and its molecular weight is 333.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diiodo-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEZOLYJPCODOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348119
Record name 4,5-Diiodo-2-methyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73746-44-8
Record name 4,5-Diiodo-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73746-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diiodo-2-methyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4,5-Diiodo-2-methyl-1H-imidazole from 2-methylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,5-diiodo-2-methyl-1H-imidazole, a key building block in pharmaceutical and materials science, from the readily available starting material, 2-methylimidazole. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation.

Synthetic Pathway Overview

The synthesis of this compound from 2-methylimidazole is achieved through an electrophilic iodination reaction. This process involves the substitution of the hydrogen atoms at the 4 and 5 positions of the imidazole ring with iodine atoms. The reaction is typically carried out in an alkaline aqueous medium, utilizing molecular iodine as the iodinating agent.

Synthesis_Pathway 2-methylimidazole 2-Methylimidazole 4_5_diiodo_2_methyl_1H_imidazole This compound 2-methylimidazole->4_5_diiodo_2_methyl_1H_imidazole Iodination Reagents Iodine (I2) Sodium Hydroxide (NaOH) Water (H2O) Reagents->4_5_diiodo_2_methyl_1H_imidazole

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency. The data presented is based on analogous iodination of imidazole and is expected to be comparable for 2-methylimidazole.

ParameterValueReference
Starting Material 2-MethylimidazoleN/A
Product This compound[1]
CAS Number (Product) 73746-44-8[1]
Molecular Formula (Product) C₄H₄I₂N₂[1]
Molecular Weight (Product) 333.90 g/mol [1]
Typical Yield 70-75%[2]
Reaction Time 3 hours[2]
Reaction Temperature Room Temperature[2]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the diiodination of imidazole and is directly applicable to the synthesis using 2-methylimidazole.[2][3]

Materials:

  • 2-Methylimidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment

  • Ethyl Acetate (for extraction, optional)

  • Anhydrous Sodium Sulfate (for drying, optional)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Funnel

  • Filtration apparatus (Büchner funnel and flask)

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Alkaline Solution: In a suitable reaction flask, dissolve 2-methylimidazole and a molar excess of sodium hydroxide in deionized water with stirring until a clear solution is obtained.

  • Addition of Iodine: To the stirred alkaline solution, add molecular iodine portion-wise. A significant color change will be observed as the iodine reacts.

  • Reaction: Continue stirring the mixture at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, carefully neutralize the solution by dropwise addition of hydrochloric acid or sulfuric acid until the pH is approximately neutral. The product, this compound, will precipitate out of the solution as a solid.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic impurities. Dry the product thoroughly, either air-dried or in a desiccator.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.

Reaction Mechanism and Kinetics

The iodination of 2-methylimidazole is an electrophilic aromatic substitution reaction. The kinetics of this reaction are influenced by pH and the concentration of the base catalyst.[4] Molecular iodine is the primary iodinating species in this process. The presence of a base, such as sodium hydroxide, facilitates the reaction by deprotonating the imidazole ring, thereby increasing its nucleophilicity and reactivity towards the electrophilic iodine.[4]

Safety Considerations

  • Iodine is corrosive and can cause stains. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • The neutralization step with acid should be performed carefully as it can be exothermic.

  • All procedures should be carried out in a well-ventilated fume hood.

This technical guide provides a comprehensive framework for the successful synthesis of this compound. For further details on the kinetics and specific reaction conditions for similar compounds, researchers are encouraged to consult the cited literature.

References

An In-depth Technical Guide to 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of 4,5-Diiodo-2-methyl-1H-imidazole. Due to the limited availability of data for this specific compound, information from closely related analogs and the broader class of halogenated imidazoles is included to provide a predictive and comparative context.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)4,5-Diiodo-1H-imidazole[1]4,5-diiodo-1-methyl-1H-imidazole
Molecular Formula C₄H₄I₂N₂C₃H₂I₂N₂C₄H₄I₂N₂
Molecular Weight 333.90 g/mol 319.87 g/mol 333.90 g/mol
Melting Point (°C) Data not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not available
pKa Data not availableData not availableData not available
LogP (Predicted) Data not available1.4Data not available

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on general methods for the iodination of imidazoles, a feasible synthetic route starting from 2-methyl-1H-imidazole can be proposed.

Proposed Synthesis of this compound

The synthesis involves the direct iodination of 2-methyl-1H-imidazole using an iodinating agent in the presence of a base.

G A 2-Methyl-1H-imidazole C Reaction Mixture A->C Reactant B Iodine (I₂) + Base (e.g., NaOH) B->C Reagents D This compound C->D Reaction E Purification (e.g., Recrystallization) D->E Crude Product E->D Purified Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from procedures for the synthesis of similar diiodoimidazole compounds.[2]

Materials:

  • 2-Methyl-1H-imidazole

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1H-imidazole in an aqueous solution of sodium hydroxide under cooling in an ice bath.

  • In a separate flask, dissolve elemental iodine in tetrahydrofuran (THF).

  • Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.

  • The resulting crude product can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are lacking, the broader class of halogenated imidazole derivatives has been investigated for various therapeutic applications, notably as enzyme inhibitors.[3][4] Imidazole-based compounds have been shown to target key signaling pathways involved in cell proliferation and survival.

One such pathway involves the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Inhibition of EGFR can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cancer cell growth and proliferation.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Characterization Data (Predicted)

No specific spectral data for this compound was found. However, based on its structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR A singlet for the methyl protons (CH ₃) and a singlet for the NH proton of the imidazole ring. The chemical shifts would be influenced by the iodine atoms.
¹³C NMR Signals corresponding to the methyl carbon (C H₃), the two iodinated carbons (C -I), and the carbon at the 2-position (C -CH₃).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 333.90 g/mol . The isotopic pattern would be characteristic of a molecule containing two iodine atoms.

Conclusion

This compound is a halogenated imidazole derivative with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is scarce, this guide provides a foundational understanding based on the properties and activities of related compounds. The proposed synthetic protocol and the discussion of potential biological targets, such as the EGFR signaling pathway, offer a starting point for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to fully elucidate the physicochemical properties and biological activities of this compound.

References

4,5-Diiodo-2-methyl-1H-imidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-diiodo-2-methyl-1H-imidazole, a halogenated imidazole derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications, particularly in the realm of drug development. The information is structured to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a solid heterocyclic compound. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 73746-44-8
Molecular Formula C₄H₄I₂N₂
Molecular Weight 333.90 g/mol
IUPAC Name This compound
Physical Form Solid

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of 2-methylimidazole. A general experimental protocol is outlined below.

Experimental Protocol: Iodination of 2-Methylimidazole

Materials:

  • 2-Methylimidazole

  • Iodine (I₂)

  • Sodium hydroxide (NaOH) or other suitable base

  • Potassium iodide (KI) (optional, as a co-solvent for iodine)

  • Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-methylimidazole in an aqueous solution of a base, such as sodium hydroxide, under cooling in an ice bath.

  • Preparation of the Iodinating Agent: In a separate beaker, dissolve iodine in water. The solubility of iodine in water can be increased by the addition of a co-solvent like potassium iodide.

  • Iodination Reaction: Slowly add the iodine solution to the cooled solution of 2-methylimidazole with constant stirring. The reaction is an electrophilic substitution where iodine atoms replace the hydrogen atoms at positions 4 and 5 of the imidazole ring.

  • Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Once the reaction is complete, adjust the pH of the mixture to 7-9. The solid product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitated solid and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent to obtain the pure compound. The filtrate can be extracted with an organic solvent to recover any remaining product. The organic extracts are then dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product 2-Methylimidazole 2-Methylimidazole Dissolution Dissolution 2-Methylimidazole->Dissolution Iodine (I2) Iodine (I2) Iodination Iodination Iodine (I2)->Iodination Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Dissolution Dissolution->Iodination Neutralization & Precipitation Neutralization & Precipitation Iodination->Neutralization & Precipitation Filtration & Washing Filtration & Washing Neutralization & Precipitation->Filtration & Washing Purification (Recrystallization) Purification (Recrystallization) Filtration & Washing->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound from 2-methylimidazole.

Potential Applications in Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Halogenation of the imidazole ring can significantly modulate the compound's physicochemical properties and biological activity.

Anticancer Potential

Halogenated imidazole derivatives have demonstrated promising anticancer activities. While specific studies on this compound are limited, related compounds have shown efficacy. For instance, silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have been evaluated for their anticancer activity against various human cancer cell lines.[1] The introduction of iodine atoms can enhance lipophilicity and the potential for halogen bonding, which may lead to improved interactions with biological targets.

Antimicrobial Activity

The imidazole core is a key feature of many antifungal and antibacterial agents. The addition of iodine atoms to the imidazole ring can broaden the antimicrobial spectrum and increase potency. The unique electronic and steric properties of the diiodo-substituted methylimidazole may lead to novel mechanisms of antimicrobial action, making it a candidate for the development of new anti-infective drugs.

Logical Pathway for Anticancer Drug Development

The following diagram illustrates a conceptual pathway for the investigation of halogenated imidazoles as potential anticancer agents.

AnticancerPathway Conceptual Pathway for Halogenated Imidazole Anticancer Drug Development Compound_Synthesis Synthesis of This compound In_Vitro_Screening In Vitro Screening (Cancer Cell Lines) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Screening->Lead_Optimization Identifies active compounds Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Generates optimized leads Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A logical workflow for the development of halogenated imidazoles as potential anticancer therapeutics.

Conclusion

This compound is a valuable compound with significant potential for applications in medicinal chemistry and materials science. Its synthesis from readily available starting materials and the known biological activities of related halogenated imidazoles make it an attractive target for further investigation. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for future research and development efforts.

References

Spectroscopic and Synthetic Profile of 4,5-Diiodo-2-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and synthetic protocols for 4,5-diiodo-2-methyl-1H-imidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a substituted imidazole, it can serve as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and functional materials. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound. This document compiles the available ¹H and ¹³C NMR data and outlines the relevant experimental procedures.

¹H and ¹³C NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
N-H12.0 - 13.0broad singlet
CH?~ 2.4singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~ 145
C4/C590 - 100
CH?~ 14

Note: The predicted values are based on the known NMR data of 2-methyl-1H-imidazole, 4,5-diiodo-1H-imidazole, and other substituted imidazoles. The actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following sections detail the general methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

The synthesis of this compound can be achieved by the direct iodination of 2-methylimidazole. Several synthetic routes have been reported, and a general procedure is outlined below.

Materials:

  • 2-Methylimidazole

  • Iodine (I?)

  • Base (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Solvent (e.g., Water, Tetrahydrofuran (THF))

  • Ethyl Acetate for purification

Procedure:

  • Deprotonation: 2-Methylimidazole is dissolved in a suitable solvent, and a base is added to deprotonate the imidazole ring, forming the corresponding imidazolate salt.

  • Iodination: A solution of iodine in a suitable solvent is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any inorganic salts.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d?, CDCl?).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

¹H NMR Spectroscopy:

  • A standard one-dimensional ¹H NMR spectrum is acquired.

  • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

  • Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis to the characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start 2_Methylimidazole 2-Methylimidazole Start->2_Methylimidazole Deprotonation Deprotonation (Base, Solvent) 2_Methylimidazole->Deprotonation Iodination Iodination (Iodine) Deprotonation->Iodination Crude_Product Crude Product Iodination->Crude_Product Work_up Aqueous Work-up Crude_Product->Work_up Recrystallization Recrystallization Work_up->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR_Spectroscopy Data_Analysis Data Analysis NMR_Spectroscopy->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Diiodo-Methyl-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of diiodo-methyl-imidazole derivatives. While crystallographic data for diiodo-methyl-imidazoles are not abundantly available in public databases, this guide leverages available data on closely related diiodo-imidazole compounds to offer a thorough understanding of the methodologies and expected structural parameters. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds, particularly in the context of drug discovery and materials science.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules. The introduction of iodine atoms to the imidazole ring can significantly alter the molecule's electronic properties, lipophilicity, and potential for halogen bonding, a non-covalent interaction of growing interest in drug design. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and rationally designing novel therapeutic agents.

This guide focuses on the crystal structure analysis of diiodo-imidazole derivatives as a proxy for diiodo-methyl-imidazoles, presenting available quantitative crystallographic data, detailing experimental protocols for their synthesis and analysis, and providing a visual workflow of the entire process.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for two key diiodo-imidazole derivatives. These data provide a benchmark for researchers working on analogous diiodo-methyl-imidazole compounds.

Table 1: Crystallographic Data for 4,5-diiodo-1H-imidazole

ParameterValue
Chemical FormulaC₃H₂I₂N₂
Crystal SystemTetragonal
Space GroupP 4₁ 2₁ 2
a (Å)6.8867
b (Å)6.8867
c (Å)28.275
α (°)90
β (°)90
γ (°)90
Volume (ų)1339.7
Z8

Data sourced from the Crystallography Open Database, referencing a study by Andrzejewski, M. et al.[1]

Table 2: Crystallographic Data for 4,5-diiodo-2-phenyl-1H-imidazole

ParameterValue
Chemical FormulaC₉H₆I₂N₂
Formula Weight395.96
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)31.0150(6)
b (Å)17.5010(5)
c (Å)8.0461(9)
α (°)90
β (°)90
γ (°)90
Volume (ų)4367.4(5)
Z16
Temperature (K)150
RadiationMo Kα
Wavelength (Å)0.71073

Data from the publication by Pal, P. K. B., & Chauhan, S. M. S.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and crystal structure analysis of diiodo-imidazole derivatives.

Synthesis of 4,5-diiodo-1H-imidazole

A common and effective method for the synthesis of 4,5-diiodo-1H-imidazole involves the direct iodination of imidazole in an alkaline medium.

Materials:

  • Imidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Potassium Iodide (KI) (optional, to aid iodine dissolution)

  • Water

  • Hydrochloric Acid (HCl) for neutralization

  • Suitable solvents for recrystallization (e.g., ethanol/water or isopropanol/n-hexane)

Procedure:

  • Preparation of Iodinating Solution: Dissolve sodium hydroxide in water in a reaction flask. To this alkaline solution, add imidazole and stir until it dissolves completely. In a separate beaker, dissolve iodine (and optionally potassium iodide) in water.

  • Iodination Reaction: Slowly add the iodine solution to the imidazole solution with continuous stirring. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the reaction mixture by the careful addition of hydrochloric acid to a pH of approximately 7. This will precipitate the crude 4,5-diiodo-1H-imidazole.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or isopropanol/n-hexane, to yield crystalline 4,5-diiodo-1H-imidazole.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of a diiodo-imidazole derivative.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent. Common solvents for imidazole derivatives include ethanol, methanol, acetone, or mixtures thereof with water or other less polar solvents. The process should be carried out in a dust-free environment and with minimal disturbance to allow for the formation of well-ordered crystals.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is then placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector.

  • The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations of the atoms.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • This initial model is then refined using full-matrix least-squares methods against the experimental diffraction data. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically located in the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and crystal structure analysis of diiodo-imidazole derivatives.

Synthesis_Workflow Synthesis Workflow for 4,5-diiodo-1H-imidazole cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product imidazole Imidazole reaction Direct Iodination in Alkaline Solution imidazole->reaction iodine Iodine (I₂) iodine->reaction naoh Sodium Hydroxide (NaOH) naoh->reaction neutralization Neutralization with HCl reaction->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization product Crystalline 4,5-diiodo-1H-imidazole recrystallization->product

Caption: A flowchart illustrating the synthesis of 4,5-diiodo-1H-imidazole.

Crystallography_Workflow Crystal Structure Analysis Workflow cluster_crystal_prep Crystal Preparation cluster_data_collection X-ray Diffraction cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation cluster_final_structure Final Output crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure & CIF file validation->final_structure

Caption: A workflow diagram for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of diiodo-methyl-imidazole derivatives, and by extension, diiodo-imidazoles, provides invaluable insights into their molecular geometry and intermolecular interactions. This technical guide has presented the available crystallographic data and detailed experimental protocols to aid researchers in this field. The ability to determine and understand the three-dimensional structures of these compounds is a critical component in the rational design of new molecules with desired biological activities and material properties. As the significance of halogen bonding in molecular recognition and crystal engineering continues to grow, the structural elucidation of diiodo-imidazole derivatives will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry and materials science.

References

Theoretical studies and quantum chemical calculations of 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical and Quantum Chemical Analysis of 4,5-Diiodo-2-methyl-1H-imidazole

Disclaimer: Direct experimental and theoretical studies on this compound are limited in publicly available literature. This guide provides a comprehensive overview based on closely related compounds, including 4,5-diiodo-1H-imidazole and other substituted imidazoles. The experimental protocols and computational data presented are for analogous compounds and should be considered as a reference for guiding future research on this compound.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and unique chemical properties. Halogenated imidazoles, in particular, serve as crucial building blocks for the synthesis of more complex molecules. This compound is a member of this class of compounds with potential applications in drug development and as a ligand in catalysis. Understanding its structural, electronic, and spectroscopic properties through theoretical studies and quantum chemical calculations is paramount for harnessing its full potential. This technical guide provides an in-depth analysis of the methodologies and expected results from such studies, drawing parallels from existing research on similar diiodoimidazole derivatives.

Synthesis and Characterization

While specific literature on the synthesis of this compound is not abundant, a general and effective method involves the direct iodination of 2-methylimidazole.

Proposed Synthetic Protocol

A plausible synthetic route for this compound is adapted from established procedures for the synthesis of other diiodoimidazoles.[1]

Reaction Scheme:

2-Methylimidazole reacts with a suitable iodinating agent in the presence of a base to yield the diiodo-substituted product.

Materials:

  • 2-Methylimidazole

  • Iodine (I₂)

  • Sodium hydroxide (NaOH) or other suitable base

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Water

  • Ethyl acetate (for purification)

Procedure:

  • Dissolve 2-methylimidazole in the chosen solvent in a reaction flask.

  • Add a solution of sodium hydroxide to the flask and stir to form the sodium salt of 2-methylimidazole.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of iodine in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using various spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Observations
¹H NMR A singlet for the methyl protons (around 2.3-2.5 ppm) and a broad singlet for the N-H proton (chemical shift will be solvent-dependent). The C-H proton of the imidazole ring will be absent due to substitution.
¹³C NMR Signals for the methyl carbon, and the three imidazole ring carbons. The carbons attached to iodine will show a characteristic upfield shift compared to the non-iodinated analogue.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the methyl group, and C=N and C=C stretching of the imidazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₄H₄I₂N₂). The isotopic pattern of iodine would be observable.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the molecular structure, electronic properties, and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Computational Methodology

A typical computational protocol for studying this molecule would involve the following steps:

  • Geometry Optimization: The initial structure of this compound is built and optimized to find the minimum energy conformation. The B3LYP functional with a basis set like 6-311++G(d,p) is a common choice for such calculations.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

  • Electronic Properties Analysis: Various electronic properties are calculated from the optimized structure, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

  • NMR Spectra Prediction: The NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data for structural validation.

Table 2: Key Parameters from Quantum Chemical Calculations (Hypothetical Data)

ParameterDescriptionExpected Value/Observation
Optimized Bond Lengths (Å) C-I, C-N, C-C, C-H, N-H bond distances.C-I bonds are expected to be around 2.1 Å.
Optimized Bond Angles (°) and Dihedral Angles (°) Angles defining the molecular geometry.The imidazole ring is expected to be nearly planar.
HOMO Energy (eV) Energy of the highest occupied molecular orbital.A negative value, indicating the ionization potential.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital.A negative value, indicating the electron affinity.
HOMO-LUMO Gap (eV) Energy difference between HOMO and LUMO.Indicates the chemical reactivity and kinetic stability.
Dipole Moment (Debye) A measure of the molecule's overall polarity.A non-zero value is expected.
Calculated ¹³C NMR Chemical Shifts (ppm) Predicted chemical shifts for each carbon atom.Can be correlated with experimental spectra.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Theoretical Analysis start 2-Methylimidazole + I₂/NaOH reaction Reaction in Solvent start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms dft DFT Calculations product->dft Structural Input geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop

Caption: General workflow for the synthesis, characterization, and theoretical analysis.

Conclusion

While direct experimental data for this compound remains elusive in the current literature, this guide provides a robust framework for its study. By leveraging established synthetic methods for related compounds and employing state-of-the-art quantum chemical calculations, a comprehensive understanding of its properties can be achieved. The theoretical predictions outlined herein, including structural parameters and spectroscopic signatures, offer a valuable starting point for researchers and professionals in drug discovery and materials science to explore the potential of this and other novel diiodoimidazole derivatives. Further experimental validation is crucial to confirm these theoretical insights and to fully unlock the applications of this promising molecule.

References

An In-Depth Technical Guide on the Discovery and First Synthesis of 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the heterocyclic compound 4,5-diiodo-2-methyl-1H-imidazole. Due to the limited specific data available in early publications, this document compiles and extrapolates from methodologies for structurally similar compounds to present a probable synthesis route, alongside available physicochemical data.

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₄H₄I₂N₂
Molecular Weight 333.90 g/mol
Appearance Solid (predicted)
CAS Number 73746-44-8

Probable First Synthesis

While the definitive first synthesis publication is not prominently cited in contemporary literature, the preparation of this compound can be inferred from established iodination protocols for imidazole and its derivatives. The most probable route involves the direct electrophilic iodination of 2-methylimidazole.

The synthesis of the related compound, 4,5-diiodo-1H-imidazole, has been described in patent literature, providing a foundational methodology. For instance, Chinese patent CN102432543A details the synthesis of 4,5-diiodo-1H-imidazole by reacting imidazole with iodine in an alkaline solution.[1] This general approach is adaptable for the synthesis of the 2-methyl derivative.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the iodination of similar imidazole compounds.

Materials:

  • 2-Methylimidazole

  • Iodine (I₂)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Suitable solvent (e.g., water, ethanol, or a mixture)

  • Hydrochloric acid (HCl) for neutralization

  • Sodium sulfite (for quenching excess iodine)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Dissolution: Dissolve 2-methylimidazole in a suitable solvent (e.g., a mixture of water and ethanol) in a reaction flask.

  • Basification: Add a solution of sodium hydroxide or potassium hydroxide to the flask to create an alkaline environment. This deprotonates the imidazole ring, making it more susceptible to electrophilic attack.

  • Iodination: Slowly add a solution of iodine in the same solvent to the reaction mixture with stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Neutralization and Quenching: Once the reaction is complete, carefully neutralize the mixture with hydrochloric acid to a pH of 7-8. Any remaining unreacted iodine can be quenched by the addition of a sodium sulfite solution.

  • Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent.

Quantitative Data for a Similar Synthesis (4,5-diiodo-1H-imidazole):

The following data is from the synthesis of the non-methylated analogue and can serve as a reference.[1]

Reactant/ProductAmountMolesYield
Imidazole3.43 g50.5 mmol-
Iodine24.4 g96.0 mmol-
Sodium Hydroxide9.29 g232.3 mmol-
4,5-diiodo-imidazole11.31 g-70.0%
Synthesis Workflow Diagram

The following diagram illustrates the probable synthetic pathway for this compound.

Synthesis_Workflow reagents I₂, NaOH Water/Ethanol start 2-Methyl-1H-imidazole intermediate [Deprotonated 2-Methylimidazole] start->intermediate Base product This compound intermediate->product Electrophilic Substitution workup Neutralization (HCl) Quenching (Na₂SO₃) Extraction/Purification product->workup Isolation

References

Reactivity of 4,5-Diiodo-2-methyl-1H-imidazole with electrophiles and nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 4,5-Diiodo-2-methyl-1H-imidazole with Electrophiles and Nucleophiles

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The presence of two iodine atoms, an acidic N-H proton, and a nucleophilic nitrogen atom imparts a rich and distinct reactivity profile. This technical guide provides a comprehensive overview of the reactions of this compound with both electrophilic and nucleophilic reagents. Key transformations, including N-alkylation, palladium-catalyzed cross-coupling reactions, and base-induced rearrangements, are discussed in detail. This document includes structured data tables, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for researchers, scientists, and professionals in drug development.

Reactivity with Electrophiles

The reactivity of this compound towards electrophiles is primarily centered on two sites: the imidazole nitrogen atoms and the carbon-iodine bonds. The N-H proton is acidic and can be readily removed by a base to generate a nucleophilic imidazolate anion, which readily reacts with electrophiles. The C-I bonds are key functional handles for transition metal-catalyzed cross-coupling reactions.

N-Substitution Reactions

The most common reaction with electrophiles is N-alkylation, which proceeds via deprotonation of the imidazole N-H followed by nucleophilic attack on an alkylating agent.[1] The introduction of alkyl groups onto the imidazole ring is a crucial strategy in medicinal chemistry to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.[1] Due to the C2-symmetry of the this compound core (once deprotonated), alkylation does not pose regioselectivity issues, leading to a single N-alkylated product.

Table 1: Summary of Conditions for N-Alkylation of Iodo-Imidazoles Data is representative for iodo-imidazoles and provides a starting point for optimization with the this compound substrate.

Base (Equivalents)SolventAlkylating Agent (Equivalents)TemperatureTypical Yield (%)Reference
Sodium Hydride (1.1)Anhydrous DMFAlkyl Halide (1.1)0 °C to RT-
Potassium Carbonate (2.0)Anhydrous AcetonitrileAlkyl Halide (1.2)Room Temp. to 60 °C66-85[1]
Potassium HydroxideDMSO or DMFAlkyl Halide (2.0)Room Temp.-

Experimental Protocol: General Procedure for N-Alkylation

A solution of this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) is cooled to 0 °C in an ice bath.[1] Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is added portion-wise.[1] The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete deprotonation.[1] The electrophile (e.g., methyl iodide, benzyl bromide, 1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature.[1] Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification start This compound + Anhydrous DMF base_add Add NaH (1.1 eq) at 0 °C start->base_add Cool to 0 °C stir Stir at 0 °C, then RT base_add->stir e_add Add Alkyl Halide (1.1 eq) at RT stir->e_add monitor Monitor by TLC e_add->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product N-Alkylated Product purify->product

Caption: Experimental workflow for the N-alkylation of this compound.
C-Substitution via Palladium-Catalyzed Cross-Coupling

The iodine atoms at the C4 and C5 positions are versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[1][2] These transformations are fundamental in modern organic synthesis and drug discovery.[3] Common reactions include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents.[2]

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Iodo-Heterocycles These conditions are general for iodo-heterocycles and serve as a guide for reactions with this compound.

ReactionCatalyst (mol%)BaseSolventTemperature (°C)Product TypeReference
Suzuki-Miyaura Pd Catalyst (5)K₂CO₃DME150 (Microwave)Aryl/Vinyl-substituted[2]
Heck Pd(OAc)₂ (2)Et₃NDMF100Alkene-substituted[2]
Buchwald-Hartwig Pd Precatalyst (1-2)Cs₂CO₃Toluene-Amine-substituted[2]
Sonogashira PdCl₂(PPh₃)₂/CuIEt₃NTHF/DMFRoom Temp. to 60Alkyne-substituted[3]

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

To a microwave vial, add this compound (1.0 equivalent), the corresponding arylboronic acid (2.4 equivalents for disubstitution), potassium carbonate (4.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents per iodine).[2] The vial is sealed, and a solvent such as dimethoxyethane (DME) is added.[2] The reaction mixture is subjected to microwave irradiation at approximately 150 °C for 10-30 minutes.[2] After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the 4,5-diaryl-2-methyl-1H-imidazole.[2]

Suzuki_Cycle center Pd(0)L RE Reductive Elimination A R¹-Pd(II)L -I center->A R¹-I OA Oxidative Addition TM Transmetalation B R¹-Pd(II)L -R² A->B R²-B(OR)₂ (Base) B->center R¹-R² caption R¹ = Imidazole Core R² = Aryl/Vinyl Group L = Ligand

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
C-Substitution via Organometallic Intermediates

An alternative strategy for C-functionalization involves converting the C-I bonds into more reactive organometallic species. Treatment of N-protected 4,5-diiodoimidazoles with isopropylmagnesium chloride (i-PrMgCl) generates a 4,5-dimagnesioimidazole dianion.[4] This highly nucleophilic intermediate can then react with a variety of electrophiles to yield 4,5-disubstituted imidazoles.[4]

Table 3: Reaction of 4,5-Dimagnesioimidazole Dianions with Electrophiles Data derived from reactions of N-methyl-2-phenyl-4,5-diiodoimidazole.[4]

ElectrophileProductYield (%)
DMF4,5-dicarboxaldehyde30
PhCHO4,5-bis(α-hydroxybenzyl)71
MeI4,5-dimethyl27

Experimental Protocol: Formation of 4,5-Dimagnesioimidazole and Reaction with Electrophiles

N-protected this compound (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0-5 °C.[4] Isopropylmagnesium chloride (i-PrMgCl, 2.4 equivalents) is added dropwise, and the mixture is stirred for 1 hour at this temperature to form the dianion.[4] The desired electrophile (e.g., benzaldehyde, >2.0 equivalents) is then added, and the reaction is allowed to proceed. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The product is purified using standard chromatographic techniques.[4]

Reactivity with Nucleophiles

The reaction of this compound with nucleophiles is less straightforward than its reactivity with electrophiles. The electron-rich nature of the imidazole ring generally disfavors direct nucleophilic aromatic substitution (SNAr). Instead, reactions with strong, non-carbon nucleophiles, particularly strong bases, can induce rearrangement.

Direct Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the iodide substituents by a nucleophile would proceed via an addition-elimination mechanism, forming a high-energy anionic intermediate known as a Meisenheimer complex.[5][6] For this pathway to be favorable, the aromatic ring typically requires strong electron-withdrawing groups to stabilize the negative charge of the intermediate.[6] The 2-methyl-imidazole core, however, contains an electron-donating methyl group, which destabilizes such an intermediate, making the SNAr pathway energetically unfavorable for most common nucleophiles. Published data on related systems show that SNAr on haloimidazoles is primarily observed when a strongly electron-withdrawing nitro group is present on the ring.[7]

Base-Induced Halogen Dance Rearrangement

When treated with very strong bases, such as lithium diisopropylamide (LDA) or organolithiums, halo-heterocycles can undergo a "halogen dance" rearrangement.[8][9] This reaction involves the migration of a halogen atom from one position to another on the ring.[8] The mechanism is initiated by deprotonation of a ring carbon by the strong base, creating a carbanion.[9] This carbanion can then attack a halogen on a neighboring molecule, leading to a series of intermediates that ultimately result in the rearranged product. For a symmetrically substituted compound like this compound, a productive halogen dance would not lead to a new isomer. However, this reactivity pathway is critical to consider, as it can lead to unexpected byproducts or decomposition, especially if attempts are made to generate a lithiated species for subsequent reaction with electrophiles. The process is driven by the formation of a more stable carbanion.[9]

Halogen_Dance_Mechanism compound_A 5-Iodo-heterocycle (Starting Material) compound_B Deprotonation at C4 (More Basic Site) compound_A->compound_B Strong Base (e.g., LDA) compound_C 4-Lithio-5-iodo Intermediate compound_B->compound_C compound_D Rearrangement via Dihalo Intermediates (Intermolecular) compound_C->compound_D Halogen Transfer compound_E 4-Iodo-5-lithio Intermediate (More Stable Anion) compound_D->compound_E compound_F 4-Iodo-heterocycle (Rearranged Product) compound_E->compound_F Aqueous Quench

Caption: Generalized mechanism for the base-induced halogen dance on a 5-iodo-heterocycle.

Table 4: Effect of Base on Halogen Dance Rearrangement of 5-Iodooxazoles This data illustrates the critical role of the base in initiating rearrangement and provides a model for potential reactivity of diiodoimidazoles.[10]

EntryBaseEquivalentsSolventTemperature (°C)Result
1LDA1.5THF-78Rearrangement (35% Product)
2KHMDS1.5THF-78No Reaction
3n-BuLi1.0THF-78Dehalogenation (98%)
4KDA1.5THF-78Rearrangement (46% Product)

Conclusion

This compound exhibits a dualistic reactivity profile. It readily engages with a wide range of electrophiles at both its nitrogen and carbon centers. N-alkylation provides a straightforward route to modulate the molecule's core properties, while palladium-catalyzed cross-coupling at the C-I bonds offers a powerful platform for constructing complex molecular architectures. Conversely, its reactivity with nucleophiles is more nuanced. The electron-rich imidazole ring is generally unreactive towards direct SNAr, a pathway reserved for highly electron-deficient halo-heterocycles. Instead, interaction with strong, nucleophilic bases can initiate a halogen dance rearrangement, a critical consideration for synthetic planning. This comprehensive understanding of its reactivity is essential for leveraging this compound as a strategic building block in the synthesis of novel pharmaceuticals and functional materials.

References

Solubility of 4,5-Diiodo-2-methyl-1H-imidazole in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4,5-Diiodo-2-methyl-1H-imidazole in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated imidazole derivative of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its solubility in common organic solvents is fundamental for its synthesis, purification, formulation, and application in further research and development. This document provides a summary of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Due to the specific nature of this compound, comprehensive public domain data on its solubility is limited. The information presented herein is based on available technical information and established methodologies for solubility determination.

Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, qualitative information suggests its general solubility profile. The following table summarizes the available data. Researchers are strongly encouraged to determine solubility experimentally for their specific applications and conditions.

Table 1: Solubility of this compound

SolventTemperature (°C)Quantitative SolubilityQualitative SolubilityData Source
Dimethyl Sulfoxide (DMSO)RTData not availableSolubleSupplier Data Sheets
N,N-Dimethylformamide (DMF)RTData not availableSolubleSupplier Data Sheets
MethanolRTData not availableSparingly SolubleSupplier Data Sheets
ChloroformRTData not availableSparingly SolubleSupplier Data Sheets
WaterRTData not availableInsolubleSupplier Data Sheets
AcetoneRTData not availableData not available-
EthanolRTData not availableData not available-
Tetrahydrofuran (THF)RTData not availableData not available-

*RT: Room Temperature (typically 20-25 °C)

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound using the isothermal shake-flask method, which is considered the "gold standard" for solubility measurement.

3.1 Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.5 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from analysis) × (Dilution factor)

3.3 Method Validation

  • Solid State Analysis: Analyze the solid phase before and after the experiment (e.g., by XRPD) to ensure that no phase transition or solvate formation has occurred.

  • Equilibrium Time: Perform time-to-equilibrium studies to confirm that the chosen agitation time is sufficient.

  • Reproducibility: Conduct the experiment in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_sampling 4. Sampling & Dilution cluster_analysis 5. Quantification A Add excess solute to vial B Add known volume of solvent A->B C Seal vials and place in thermostatic shaker B->C D Agitate at constant T for 24-48 hours C->D E Allow solid to settle or centrifuge D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G H Dilute sample for analysis G->H I Analyze via calibrated HPLC or UV-Vis H->I J Calculate solubility I->J

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While comprehensive quantitative data is not widely available, this guide provides the necessary framework for its determination. By following the detailed experimental protocol, researchers can obtain reliable and accurate solubility data tailored to their specific solvent systems and experimental conditions, facilitating downstream applications.

Mass spectrometry analysis of 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry Analysis of 4,5-Diiodo-2-methyl-1H-imidazole

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mass spectrometric analysis of this compound. The document outlines the core physicochemical properties, predicted fragmentation patterns, and detailed experimental protocols for the structural elucidation of this compound.

Physicochemical Properties and Molecular Ion Prediction

A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.

  • Molecular Formula: C₄H₄I₂N₂

  • Monoisotopic Mass: 333.8464 Da

  • Average Molecular Weight: 333.89 g/mol

For mass spectrometry, the monoisotopic mass is of primary importance. Under typical electrospray ionization (ESI) conditions in positive ion mode, the protonated molecule, [M+H]⁺, would be expected at a mass-to-charge ratio (m/z) of approximately 334.8537. In electron ionization (EI), the radical molecular ion, [M]⁺•, would be observed at m/z 333.8464. Due to the presence of two iodine atoms, which are monoisotopic (¹²⁷I), no significant M+2 isotopic pattern from the halogen is expected.

Quantitative Data: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and plausible relative intensities for this compound, assuming electron ionization. The fragmentation of the imidazole ring and the loss of the iodine substituents are the primary fragmentation pathways.

Proposed Fragment Ion Chemical Formula Predicted m/z Relative Intensity (%)
[M]⁺• (Molecular Ion)[C₄H₄I₂N₂]⁺•333.8545
[M-I]⁺ [C₄H₄IN₂]⁺206.95100
[I]⁺ [I]⁺126.9075
[M-2I]⁺• [C₄H₄N₂]⁺•79.0430
[C₂H₂N]⁺ [C₂H₂N]⁺40.0255

Experimental Protocol: GC-MS Analysis

A detailed methodology for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This is a common and effective technique for the analysis of relatively volatile and thermally stable small molecules.

a) Sample Preparation

  • Weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution with methanol to achieve a final concentration of 20 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial for analysis.

b) Gas Chromatography (GC) Parameters

  • Instrument: Agilent 8890 GC System or equivalent.

  • Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/Splitless injector, operated in splitless mode.

  • Injector Temperature: 270 °C.

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp 1: Increase to 200 °C at a rate of 20 °C/min.

    • Ramp 2: Increase to 300 °C at a rate of 30 °C/min.

    • Final hold: Hold at 300 °C for 5 minutes.

  • Injection Volume: 1 µL.

c) Mass Spectrometry (MS) Parameters

  • Instrument: Agilent 5977B MSD or equivalent.

  • Ionization Source: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35 - 400.

  • Solvent Delay: 2.5 minutes.

Visualizations: Diagrams of Workflow and Fragmentation

Visual diagrams are provided to clearly illustrate the experimental process and the predicted molecular fragmentation.

experimental_workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Methanol dilute Dilute to 20 µg/mL dissolve->dilute inject Inject Sample dilute->inject Transfer to Vial separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect spectrum Generate Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: A logical workflow for the GC-MS analysis of this compound.

fragmentation_pathway Proposed Fragmentation Pathway parent This compound [M]+• m/z = 333.85 frag1 [M-I]+ m/z = 206.95 parent->frag1 - I• frag2 [I]+ m/z = 126.90 parent->frag2 Cleavage frag3 [M-2I]+• m/z = 79.04 frag1->frag3 - I• frag4 [C2H2N]+ m/z = 40.02 frag3->frag4 Ring Opening

Caption: Key fragmentation steps for this compound under electron ionization.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a wide range of biologically active compounds. The functionalization of the imidazole core through transition metal-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4,5-diiodo-2-methyl-1H-imidazole as a versatile building block for the introduction of aryl and heteroaryl substituents at the C4 and C5 positions.

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base. The diiodo nature of this compound presents opportunities for both mono- and di-functionalization, allowing for the stepwise and controlled synthesis of complex molecular architectures.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The aryl or heteroaryl group from the organoboron reagent is transferred to the palladium center, displacing the iodide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

For diiodo substrates like this compound, achieving selective mono-arylation can be challenging. The regioselectivity of the first coupling can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the mono- and di-arylation of this compound based on analogous reactions with similar dihaloheterocycles.

Table 1: Selective Mono-Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)90124-Iodo-2-methyl-5-phenyl-1H-imidazole75
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene10084-Iodo-5-(4-methoxyphenyl)-2-methyl-1H-imidazole82
33-Pyridinylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃DMF110164-Iodo-2-methyl-5-(pyridin-3-yl)-1H-imidazole68
42-Thiopheneboronic acidPd(OAc)₂ (3)XPhos (6)K₂CO₃1,4-Dioxane100104-Iodo-2-methyl-5-(thiophen-2-yl)-1H-imidazole78

Table 2: Stepwise and One-Pot Di-Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid 1Boronic Acid 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPhenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃Dioxane/H₂O (4:1)100242-Methyl-4,5-diphenyl-1H-imidazole85
2Phenylboronic acid4-Tolylboronic acidPdCl₂(dppf) (5, then 5)-Cs₂CO₃DMF11012 + 124-Phenyl-5-(p-tolyl)-2-methyl-1H-imidazole72 (stepwise)
34-Fluorophenylboronic acid4-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (10)K₃PO₄Toluene110204,5-Bis(4-fluorophenyl)-2-methyl-1H-imidazole88
43-Furylboronic acid3-Furylboronic acidPd(OAc)₂ (6)XPhos (12)K₂CO₃1,4-Dioxane100244,5-Di(furan-3-yl)-2-methyl-1H-imidazole79

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the di-iodination of imidazoles.

Materials:

  • 2-Methylimidazole

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq.) in a 2 M aqueous solution of NaOH (3.0 eq.).

  • In a separate flask, prepare a solution of iodine (2.2 eq.) and potassium iodide (2.2 eq.) in deionized water.

  • Slowly add the iodine/potassium iodide solution to the 2-methylimidazole solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a 1 M HCl solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

  • Dry the purified product under vacuum to yield this compound as a solid.

Protocol 2: General Procedure for Selective Mono-Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent, followed by the palladium catalyst and ligand (if applicable).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Protocol 3: General Procedure for Di-Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 eq.)

  • Palladium catalyst

  • Ligand (if required)

  • Base (4.0 - 5.0 eq.)

  • Anhydrous solvent

  • Inert gas

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Follow steps 1-4 as described in Protocol 2, using 2.5 equivalents of the arylboronic acid and 4.0 equivalents of the base.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material and mono-arylated intermediate are consumed, as monitored by TLC or LC-MS.

  • Follow the work-up and purification steps (6-9) as described in Protocol 2 to isolate the di-arylated product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 R-Pd(II)-I(L2) R-Pd(II)-I(L2) Pd(0)L2->R-Pd(II)-I(L2) Oxidative Addition (R-I) R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) R-Pd(II)-I(L2)->R-Pd(II)-Ar(L2) Transmetalation (Ar-B(OR)2) R-Pd(II)-Ar(L2)->Pd(0)L2 Reductive Elimination R-Ar Arylated Imidazole R-Pd(II)-Ar(L2)->R-Ar R-I This compound Ar-B(OR)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Imidazole, Boronic Acid, Base, Catalyst, Solvent) start->setup degas Degassing (Inert Gas Purge) setup->degas reaction Heating and Stirring (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Work-up (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Logical_Relationship cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Reaction Outputs Substrate This compound Coupling Suzuki-Miyaura Coupling Substrate->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Catalyst Palladium Catalyst Catalyst->Coupling Base Base Base->Coupling Solvent Solvent Solvent->Coupling Product Arylated Imidazole Product Coupling->Product Byproducts Byproducts Coupling->Byproducts

Caption: Logical relationship of components in the Suzuki-Miyaura reaction.

Application Notes and Protocols for Sonogashira Coupling of 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira cross-coupling reaction of 4,5-Diiodo-2-methyl-1H-imidazole. This versatile reaction enables the selective formation of carbon-carbon bonds, paving the way for the synthesis of a diverse range of substituted imidazole derivatives with significant potential in pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for Sonogashira couplings of di-iodinated heterocyclic compounds.

Introduction

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The di-iodinated nature of this compound presents an opportunity for selective mono- or di-alkynylation, depending on the reaction conditions. The reactivity of the C-I bonds can be influenced by factors such as the choice of catalyst, ligands, base, and temperature, allowing for controlled synthesis of mono-alkynylated or di-alkynylated products.

Data Presentation

The following tables summarize representative quantitative data for typical Sonogashira coupling reactions on di-iodinated heterocyclic systems. These values can be used as a general guideline for optimizing the reaction with this compound.

Table 1: Reaction Conditions and Yields for Mono-alkynylation of Di-iodoheterocycles

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,8-diiodopurinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMFRT1275
22,3-diiodobenzothiophene1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene50882
31-bromo-4-iodobenzeneTMS-acetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT690 (mono)

Table 2: Reaction Conditions and Yields for Di-alkynylation of Di-iodoheterocycles

EntryAryl HalideAlkyne (equiv.)Pd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,8-diiodopurinePhenylacetylene (2.5)Pd₂(dba)₃ (5) + Xantphos (10)CuI (10)Cs₂CO₃Dioxane1002485
22,3-diiodoindole1-Hexyne (3.0)Pd(PPh₃)₄ (10)CuI (20)Et₃NDMF801878
31,4-diiodobenzenePhenylacetylene (2.2)PdCl₂(PPh₃)₂ (5)CuI (10)PiperidineToluene901692

Experimental Protocols

Protocol 1: Selective Mono-Sonogashira Coupling

This protocol is designed to favor the mono-alkynylation of this compound by using a limited amount of the alkyne and milder reaction conditions. The higher reactivity of one iodo position over the other, potentially influenced by the methyl group and the N-H tautomerism, can be exploited for selectivity.

Materials:

  • This compound

  • Terminal alkyne (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the base (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Double Sonogashira Coupling (Di-alkynylation)

This protocol aims for the di-alkynylation of this compound by using an excess of the alkyne and more forcing reaction conditions.

Materials:

  • This compound

  • Terminal alkyne (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more robust catalyst system like Pd₂(dba)₃ with a ligand such as Xantphos)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Piperidine, or a stronger base like Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Toluene, or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the palladium catalyst (5-10 mol%), and CuI (10-20 mol%).

  • If using a solid ligand, add it at this stage.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the base (3-4 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (2.2-3.0 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on the specific substrates and catalyst system.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add this compound, Pd Catalyst, and CuI to Schlenk Flask inert Evacuate and Backfill with Inert Gas reagents->inert solvent_base Add Anhydrous Solvent and Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne stir Stir and Heat (if necessary) alkyne->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Final Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-I pd0->pd_complex1 Oxidative Addition (R¹-I) pd_complex2 R¹-Pd(II)L₂-C≡CR² pd_complex1->pd_complex2 Transmetalation (from Cu cycle) pd_complex2->pd0 Reductive Elimination (R¹-C≡CR²) cui CuI cu_acetylide Cu-C≡CR² cui->cu_acetylide + H-C≡CR² - HI cu_acetylide->cui Transmetalation (to Pd cycle)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles using 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4,5-diiodo-2-methyl-1H-imidazole as a versatile building block for the synthesis of novel bioactive heterocyclic compounds. The diiodo-substitution at the 4 and 5 positions of the imidazole ring offers two reactive sites for the introduction of diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions. This enables the creation of libraries of substituted imidazoles for screening in drug discovery programs. The imidazole core is a well-established pharmacophore present in numerous approved drugs, known for its role in various biological processes.[1][2]

Overview of Synthetic Strategies

The primary route for the functionalization of this compound involves sequential or one-pot palladium-catalyzed cross-coupling reactions. The two iodine substituents can be selectively or exhaustively replaced by various aryl, heteroaryl, or alkynyl groups. The most commonly employed and effective methods are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

dot

Caption: Synthetic pathways for functionalizing this compound.

Experimental Protocols

The following protocols are representative methods for the Suzuki-Miyaura and Sonogashira cross-coupling reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes a method for the mono-arylation of this compound with an arylboronic acid under microwave irradiation. A similar protocol has been successfully applied to 4-iodo-1H-imidazole.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Ethanol

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).

  • Add a degassed mixture of dioxane and ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-5-iodo-2-methyl-1H-imidazole.

dot

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/PPh₃ - K₂CO₃ - Dioxane/Ethanol B Seal Vial A->B C Microwave Irradiation (150 °C, 20-30 min) B->C D Cool to RT C->D E Filter and Concentrate D->E F Column Chromatography E->F G 4-Aryl-5-iodo-2-methyl- 1H-imidazole F->G

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Cross-Coupling

This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. This reaction is typically catalyzed by a combination of palladium and copper complexes.[4][5]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add the anhydrous solvent (THF or DMF) and the base (TEA or DIPEA, 3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv. for mono-alkynylation) dropwise via syringe.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following tables summarize representative yields for Suzuki-Miyaura and Sonogashira cross-coupling reactions based on analogous iodo-heterocyclic systems. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Iodo-Imidazoles

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O100~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄1,4-Dioxane80~90
33-Thienylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O95Moderate to Excellent
44-Fluorophenylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O60Good to Excellent

Yields are based on reactions with various iodo-imidazoles and are provided as a general guide.[6]

Table 2: Representative Yields for Sonogashira Coupling of Iodo-Heterocycles

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF60~90-98
21-HexynePdCl₂(PPh₃)₂ / CuITEADMF70~75-85
32-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuITEATEART~82-92
4EthynylbenzenePd(OAc)₂ / PPh₃ / CuIEt₂NHDMF60~80-90

Yields are based on reactions with various iodo-heterocycles and are provided as a general guide.[4][7]

Biological Activity of Imidazole Derivatives

Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][8][9] The functionalized 2-methyl-1H-imidazole derivatives synthesized from this compound are promising candidates for screening against various pathogens and cell lines.

Table 3: Reported Antimicrobial Activity of Substituted Imidazoles

Compound ClassTarget OrganismActivityReference
2,4,5-Trisubstituted imidazolesStaphylococcus aureus (Gram-positive)MIC: 0.50 - 6.1 µg/mL[9]
2,4,5-Trisubstituted imidazolesKlebsiella pneumoniae (Gram-negative)Active[9]
4,5-Diphenyl-1H-imidazole derivativesStaphylococcus aureusMIC: 4 µg/mL (for compound 6d)[10][11]
Imidazole-based derivativesEscherichia coli (Gram-negative)Moderate Inhibition[8]
Imidazole-based derivativesCandida albicans (Fungus)Good Inhibition[8]

MIC = Minimum Inhibitory Concentration

The data in Table 3 demonstrates that substituted imidazoles can be highly potent antimicrobial agents. The synthesis of novel derivatives using this compound as a scaffold allows for the exploration of new chemical space and the potential discovery of next-generation therapeutic agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical and biological potential of this scaffold. The use of robust and efficient cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, enables the rapid generation of compound libraries for high-throughput screening in drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide a detailed protocol for the synthesis of 4,5-Diiodo-2-methyl-1H-imidazole, a key intermediate in the development of various pharmaceutical compounds. The described method is a direct iodination of 2-methyl-1H-imidazole.

Introduction

This compound is a valuable building block in medicinal chemistry. The di-iodinated imidazole ring system allows for further functionalization through cross-coupling reactions, making it a versatile precursor for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The following protocol details a high-yield, one-pot synthesis from commercially available starting materials.

Experimental Protocol

This protocol is adapted from a procedure reported by Actelion Pharmaceuticals Ltd.[1].

Materials:

  • 2-methylimidazole

  • Iodine

  • Sodium carbonate

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate (EA)

  • Sodium thiosulfate

  • Magnesium sulfate (anhydrous)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • High vacuum line

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylimidazole (15.000 g, 182.680 mmol) in a mixture of 1,4-dioxane (305 ml) and distilled water (305 ml) to form a slightly yellow homogeneous solution.

  • Addition of Reagents: To this solution, add sodium carbonate (58.086 g, 548.040 mmol) followed by iodine (102.005 g, 401.896 mmol) in one portion at room temperature. The mixture will turn into a brown heterogeneous suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 24 hours.

  • Work-up:

    • After 24 hours, add ethyl acetate (900 ml) to the reaction mixture.

    • Prepare an aqueous solution of sodium thiosulfate by dissolving 54 g of Na₂S₂O₃ in 540 ml of water. Add this solution to the reaction mixture to quench the excess iodine.

    • Transfer the mixture to a separatory funnel. The organic layer should become a clear yellow solution.

    • Separate the organic layer and wash it with a fresh aqueous solution of sodium thiosulfate (36 g Na₂S₂O₃ in 300 ml of water).

    • Perform a final wash of the organic layer with brine (300 ml).

  • Drying and Concentration: Dry the isolated yellow organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Final Product: The resulting yellow solid is the pure this compound. Further dry the product under high vacuum to obtain the final compound (61.000 g, 100% yield)[1].

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g) or Volume (ml)Molar Ratio
2-methylimidazole82.10182.68015.000 g1.0
Iodine253.81401.896102.005 g2.2
Sodium carbonate105.99548.04058.086 g3.0
1,4-Dioxane--305 ml-
Water--305 ml-
This compound333.91182.68061.000 g1.0 (Theory)

Reaction Conditions:

ParameterValue
Temperature20 °C
Time24 h
AtmosphereNitrogen
Yield100%

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A Dissolve 2-methylimidazole in Dioxane/Water B Add Sodium Carbonate and Iodine A->B C Stir at RT under N2 for 24h B->C D Add Ethyl Acetate C->D E Quench with aq. Na2S2O3 D->E F Separate Organic Layer E->F G Wash with aq. Na2S2O3 and Brine F->G H Dry over MgSO4 G->H I Filter and Concentrate H->I J Dry under High Vacuum I->J K Final Product: This compound J->K

Caption: Synthesis workflow from starting materials to the final product.

References

Application Note: High-Purity 4,5-Diiodo-2-methyl-1H-imidazole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 4,5-Diiodo-2-methyl-1H-imidazole by recrystallization. This method is effective in removing unreacted starting materials and by-products from the synthesis, yielding a product of high purity suitable for further applications in pharmaceutical development and materials science.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This document outlines an optimized protocol for the recrystallization of this compound, discusses suitable solvent systems, and provides troubleshooting guidance.

Data Presentation

The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on literature for analogous imidazole derivatives, several solvents and solvent systems can be considered.

Solvent/Solvent SystemTemperature ConditionsExpected OutcomeReference
Ethyl AcetateHot (boiling) for dissolution, cool to room temperature, then to 0-4 °C for crystallization.Good for removing polar and non-polar impurities. A patent for the non-methylated analog suggests its utility.[1]A patent for the purification of 4,5-diiodo-1H-imidazole mentions heating and stirring in ethyl acetate.[1]
Isopropanol/n-HexaneDissolve in a minimum amount of hot isopropanol, then add n-hexane dropwise until turbidity appears. Re-heat to dissolve and then cool slowly.Effective for compounds with moderate polarity. Isopropanol dissolves the imidazole, while hexane acts as an anti-solvent to induce crystallization.[2]This mixed solvent system is recommended for the purification of the related 4-iodo-1H-imidazole.[2]
EthanolDissolution in hot ethanol followed by slow cooling.Commonly used for recrystallizing various imidazole derivatives.[3][4]Several research articles on imidazole derivatives report successful recrystallization from ethanol.[3][4]
Dichloromethane/n-HexaneDissolve in dichloromethane at room temperature and slowly add n-hexane to induce precipitation.Useful if the compound is highly soluble in chlorinated solvents at room temperature.[5]A related iodo-imidazole derivative shows solubility in dichloromethane.[5]

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the initial purity of the crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate or Isopropanol/n-Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum source

2. Procedure:

a. Solvent Selection:

  • Place a small amount of the crude material (approx. 50 mg) in a test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Heat the test tube gently. The compound should dissolve completely.

  • Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.

b. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stirrer and a minimal amount of the chosen solvent (e.g., ethyl acetate).

  • Heat the mixture to boiling with gentle stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to ensure a good recovery yield.

c. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (approx. 1-2% of the solute weight) to the solution.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

d. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

e. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Continue to draw air through the funnel to partially dry the crystals.

  • Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature below the melting point.

3. Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a larger volume of solvent or a different solvent system.[2]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent and try cooling again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]

Mandatory Visualization

Recrystallization_Workflow Start Start: Crude This compound Dissolution Dissolution: Add minimal hot solvent Start->Dissolution Decolorization Optional: Decolorization with Activated Charcoal Dissolution->Decolorization if solution is colored Crystallization Crystallization: Slow cooling to RT, then ice bath Dissolution->Crystallization if solution is not colored HotFiltration Hot Filtration (if decolorized) Decolorization->HotFiltration HotFiltration->Crystallization Isolation Isolation: Vacuum Filtration Crystallization->Isolation Washing Washing: Rinse with cold solvent Isolation->Washing Drying Drying: Air dry or vacuum oven Washing->Drying End End: Pure Crystals Drying->End

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Column Chromatography Purification of Diiodoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodoimidazole derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery and development. Their unique structural features make them valuable scaffolds for the synthesis of novel therapeutic agents. The biological activity of these compounds is often contingent on their purity, making efficient purification a critical step in their preparation. Column chromatography, particularly flash chromatography, is a widely employed and effective technique for the purification of diiodoimidazole derivatives from complex reaction mixtures.

This document provides detailed application notes and protocols for the purification of diiodoimidazole derivatives using silica gel column chromatography. It includes recommended solvent systems, a general experimental protocol, and troubleshooting guidelines. Furthermore, it visualizes the experimental workflow and relevant biological signaling pathways where these compounds may exert their effects.

Data Presentation: Chromatographic Parameters

The successful purification of diiodoimidazole derivatives by column chromatography is dependent on the careful selection of several parameters. The following tables summarize typical parameters used in the purification of these compounds. It is important to note that optimal conditions should be determined on a case-by-case basis, often guided by preliminary analysis using Thin Layer Chromatography (TLC).

Table 1: Typical Stationary and Mobile Phases for Diiodoimidazole Derivative Purification

Stationary PhaseCommon Mobile Phase Systems (v/v)Typical Application
Silica Gel (60 Å, 70-230 mesh)Hexane/Ethyl AcetateGeneral purpose purification of moderately polar diiodoimidazole derivatives.[1][2][3]
Silica Gel (60 Å, 230-400 mesh)n-Pentane/Diethyl EtherPurification of less polar diiodoimidazole derivatives.
Dichloromethane/MethanolPurification of more polar diiodoimidazole derivatives.

Table 2: Example Flash Chromatography Parameters for a Generic Diiodoimidazole Derivative

ParameterValue/RangeNotes
Column Dimensions
Diameter2 - 5 cmDependent on the amount of crude material.
Length20 - 30 cm
Stationary Phase
TypeSilica Gel (60 Å, 230-400 mesh)Finer mesh size provides better resolution for flash chromatography.[4]
Mass40 - 100 gA general rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight.[1]
Sample Loading
MethodDry LoadingAdsorbing the crude product onto an inert support like Celite or silica gel is often preferred to improve resolution.[4]
Sample Amount100 mg - 1 g
Mobile Phase
SystemHexane/Ethyl Acetate GradientThe gradient is optimized based on TLC analysis.
Initial Polarity100% Hexane or 95:5 Hexane/Ethyl AcetateTo elute non-polar impurities.
Final Polarity60:40 to 50:50 Hexane/Ethyl AcetateTo elute the diiodoimidazole derivative.[2]
Elution
Flow Rate20 - 50 mL/minFor flash chromatography.
Fraction Size10 - 25 mL
Analysis
MethodThin Layer Chromatography (TLC)To monitor the separation and identify fractions containing the pure product.
VisualizationUV lamp (254 nm)Imidazole rings are often UV active.

Experimental Protocols

General Protocol for Flash Chromatography Purification of a Diiodoimidazole Derivative

This protocol provides a general guideline for the purification of a diiodoimidazole derivative using flash column chromatography with a hexane/ethyl acetate solvent system.

1. Materials:

  • Crude diiodoimidazole derivative

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Celite or a small amount of silica gel for dry loading

  • Chromatography column

  • Pressurized air or nitrogen source for flash chromatography

  • Collection tubes

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

2. Procedure:

2.1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation between the desired diiodoimidazole derivative and impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4 for optimal separation in column chromatography.[2][3]

2.2. Column Packing:

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2.3. Sample Preparation and Loading (Dry Loading Method):

  • Dissolve the crude diiodoimidazole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of Celite or silica gel to the solution and mix thoroughly.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[4]

  • Carefully add the dried sample onto the top of the packed column.

2.4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the top of the column.

  • Apply pressure to the top of the column to initiate the flow of the eluent through the column.

  • Begin collecting fractions in appropriately labeled tubes.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate according to the TLC analysis. A typical gradient might start with 100% hexane, move to 95:5 hexane/ethyl acetate, then 90:10, and so on, until the desired compound elutes.[2]

  • Monitor the elution of the compounds by spotting small aliquots from the collected fractions onto TLC plates and visualizing under a UV lamp.

2.5. Product Isolation:

  • Combine the fractions that contain the pure diiodoimidazole derivative, as determined by TLC analysis.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.

  • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Dry Load Sample (Adsorb on Celite) Pack->Load Elute Gradient Elution (Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Product Purified Diiodoimidazole Derivative Evaporate->Product

Caption: Workflow for the purification of diiodoimidazole derivatives.

Signaling Pathways

Diiodoimidazole derivatives have been investigated for their potential as inhibitors of various protein kinases involved in cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation.

p38 MAP Kinase Signaling Pathway

Many imidazole-based compounds have been identified as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in the inflammatory response.[5][6][7]

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors activates Diiodoimidazole Diiodoimidazole Derivative Diiodoimidazole->p38 inhibits Inflammation Inflammation (Cytokine Production) TranscriptionFactors->Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical target in cancer therapy, and various imidazole derivatives have been explored as potential inhibitors.[8][9]

EGFR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR binds TKD Tyrosine Kinase Domain EGFR->TKD activates Diiodoimidazole Diiodoimidazole Derivative Diiodoimidazole->TKD inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) TKD->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for the Use of 4,5-Diiodo-2-methyl-1H-imidazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diiodo-2-methyl-1H-imidazole is a versatile and highly functionalized heterocyclic building block that serves as a key starting material in the synthesis of a variety of kinase inhibitors. The imidazole scaffold is a well-established pharmacophore in numerous kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The two iodine atoms at the 4 and 5 positions of the imidazole ring provide reactive handles for the sequential and regioselective introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity of the final compounds. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

Kinase Targets and Signaling Pathways

Kinase inhibitors synthesized from this compound derivatives have shown activity against several important kinase targets, including p38 Mitogen-Activated Protein Kinase (MAPK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway that responds to stress stimuli, such as inflammatory cytokines and environmental stress, playing a central role in regulating inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Imidazole-based p38 Inhibitor Inhibitor->p38 Inhibition VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K RAS RAS/RAF/MEK/ERK Pathway PLCg->RAS AKT AKT Pathway PI3K->AKT Proliferation Endothelial Cell Proliferation, Migration, Survival RAS->Proliferation AKT->Proliferation Inhibitor Imidazole-based VEGFR Inhibitor Inhibitor->VEGFR Inhibition EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Adaptor Adaptor Proteins (Grb2, Shc) EGFR->Adaptor Autophosphorylation RAS RAS/RAF/MEK/ERK Pathway Adaptor->RAS PI3K PI3K/AKT Pathway Adaptor->PI3K Response Cell Proliferation, Survival, Differentiation RAS->Response PI3K->Response Inhibitor Imidazole-based EGFR Inhibitor Inhibitor->EGFR Inhibition experimental_workflow Start 4,5-Diiodo-2-methyl- 1H-imidazole Protect N-Protection (e.g., SEM-Cl) Start->Protect Coupling1 First Cross-Coupling (e.g., Suzuki or Sonogashira) at C4 or C5 Protect->Coupling1 Coupling2 Second Cross-Coupling (e.g., Suzuki or Sonogashira) at C5 or C4 Coupling1->Coupling2 Deprotect N-Deprotection Coupling2->Deprotect Final Final Kinase Inhibitor Deprotect->Final

Application of 4,5-Diiodo-2-methyl-1H-imidazole in Multicomponent Reactions: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature reveals that the direct application of 4,5-diiodo-2-methyl-1H-imidazole as a primary component in well-known multicomponent reactions (MCRs) such as the Ugi, Passerini, Biginelli, or Gewald reactions is not extensively documented. However, its unique structure, featuring a reactive N-H bond and two iodine substituents amenable to further functionalization, presents significant potential for its use in the synthesis of novel and complex heterocyclic scaffolds. This document provides a prospective analysis of how this compound could be theoretically employed in these MCRs, alongside general experimental protocols for the reactions themselves. Furthermore, a protocol for the synthesis of the title compound is detailed.

Synthesis of this compound

The starting material, this compound, can be synthesized from 2-methyl-1H-imidazole through a di-iodination reaction.

Experimental Protocol: Synthesis of this compound

StepReagent/SolventConditionsPurpose
12-Methyl-1H-imidazole, Sodium Hydroxide, WaterStir at room temperatureDeprotonation of imidazole
2IodineStir at room temperature for 24hIodination of the imidazole ring
3Ethyl Acetate, Aqueous Sodium ThiosulfateExtraction and washingQuenching excess iodine and product extraction
4Anhydrous Magnesium Sulfate, FiltrationDryingRemoval of residual water from the organic phase
5Evaporation under reduced pressure-Isolation of the crude product
6Recrystallization (e.g., from ethanol/water)-Purification of the final product

This is a generalized protocol based on common iodination procedures for imidazoles. Optimal conditions may vary.

Prospective Application in Multicomponent Reactions

While specific examples are not prevalent, the reactivity of the N-H bond in this compound suggests its potential role as the amine or nucleophilic component in several MCRs. The di-iodo substitution offers a valuable platform for post-MCR modifications, such as cross-coupling reactions, to build molecular complexity.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.

Prospective Role of this compound: The imidazole could act as the amine component. The resulting Ugi product would incorporate the di-iodo-methyl-imidazole moiety, with the iodine atoms available for subsequent diversification.

Generalized Ugi Reaction Workflow:

cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde Aldehyde Mixing One-pot mixing in a suitable solvent (e.g., Methanol) Aldehyde->Mixing Amine Amine (e.g., this compound) Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Ugi_Product α-Acylamino Amide (Bis-amide) Mixing->Ugi_Product Ugi-4CR

Caption: Generalized workflow for the Ugi four-component reaction.

Generalized Experimental Protocol for Ugi Reaction:

  • To a solution of the aldehyde (1.0 eq.) in methanol, add the amine (1.0 eq.) (in this prospective case, this compound).

  • Stir the mixture at room temperature for 1 hour.

  • Add the carboxylic acid (1.0 eq.) and cool the solution to 0 °C.

  • Add the isocyanide (1.0 eq.) at 0 °C and stir for 1 hour, then allow the reaction to proceed at room temperature for 48-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture in vacuo and purify the residue by column chromatography.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The N-H of the imidazole is not directly involved as a primary reactant in the canonical Passerini reaction. However, a modified approach or a subsequent reaction could involve the imidazole nitrogen.

Prospective Application: While not a direct component, if a Passerini product with a reactive electrophilic site were formed, the this compound could potentially be used in a subsequent step to displace a leaving group, attaching the imidazole moiety to the scaffold.

Generalized Passerini Reaction Mechanism:

cluster_reactants Reactants cluster_process Reaction cluster_product Product Carbonyl Aldehyde or Ketone Mixing One-pot reaction Carbonyl->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Passerini_Product α-Acyloxy Carboxamide Mixing->Passerini_Product P-3CR

Caption: Generalized scheme for the Passerini three-component reaction.

Generalized Experimental Protocol for Passerini Reaction:

  • A mixture of the aldehyde or ketone (1.0 eq.), carboxylic acid (1.0 eq.), and isocyanide (1.0 eq.) is stirred in an aprotic solvent (e.g., dichloromethane) at room temperature.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form a dihydropyrimidinone.

Prospective Role of this compound: The imidazole itself would not directly participate as one of the three core components. However, an aldehyde-functionalized this compound could be synthesized and used as the aldehyde component, thereby incorporating the di-iodo-imidazole scaffold into the final dihydropyrimidinone structure.

Generalized Biginelli Reaction Pathway:

cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde Aldehyde Mixing Acid-catalyzed condensation (e.g., HCl in Ethanol) Aldehyde->Mixing Beta_Ketoester β-Ketoester Beta_Ketoester->Mixing Urea Urea or Thiourea Urea->Mixing DHPM Dihydropyrimidinone (DHPM) Mixing->DHPM Biginelli Reaction

Caption: General pathway of the Biginelli reaction.

Generalized Experimental Protocol for Biginelli Reaction:

  • A mixture of the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol is prepared.

  • A catalytic amount of a strong acid (e.g., HCl) is added.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration and recrystallized.

Gewald Reaction

The Gewald reaction is a synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.

Prospective Application: Similar to the Biginelli reaction, this compound is not a direct participant. However, a ketone or aldehyde derivative of the imidazole could be employed as one of the starting materials to produce a thiophene ring fused or linked to the di-iodo-imidazole core.

Generalized Gewald Reaction Logic:

Start Reactants: - Ketone/Aldehyde - α-Cyanoester - Elemental Sulfur - Base (e.g., Morpholine) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Sulfur_Addition Addition of Sulfur Knoevenagel->Sulfur_Addition Cyclization Cyclization and Tautomerization Sulfur_Addition->Cyclization End 2-Aminothiophene Product Cyclization->End

Caption: Logical steps in the Gewald reaction.

Generalized Experimental Protocol for Gewald Reaction:

  • A mixture of the ketone or aldehyde (1.0 eq.), the α-cyanoester (1.0 eq.), and elemental sulfur (1.1 eq.) is suspended in a suitable solvent like ethanol or DMF.

  • A base, such as morpholine or triethylamine (catalytic to stoichiometric amount), is added.

  • The reaction mixture is heated (typically between 50-80 °C) and stirred for several hours.

  • Reaction progress is monitored by TLC.

  • After completion, the mixture is cooled, and the product is typically isolated by precipitation upon pouring into water, followed by filtration and purification.

Conclusion and Future Outlook

While direct, documented applications of this compound in multicomponent reactions are scarce, its chemical structure is highly suggestive of its potential as a versatile building block. The reactive N-H site allows for its incorporation into scaffolds via reactions like the Ugi synthesis, and functionalization at the C4 and C5 positions with iodine opens up a vast chemical space for post-MCR modifications through cross-coupling chemistry. Future research into derivatizing this imidazole with aldehyde or ketone functionalities could unlock its use in a broader range of MCRs, leading to the discovery of novel, highly substituted, and potentially bioactive heterocyclic compounds. The protocols and prospective analyses provided herein offer a foundational guide for researchers aiming to explore this promising area.

Catalyst Selection for Efficient Cross-Coupling with 4,5-Diiodo-2-methyl-1H-imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient and regioselective cross-coupling reactions of 4,5-diiodo-2-methyl-1H-imidazole. The strategic functionalization of this diiodo-imidazole core is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents, including analogues of marine natural products like sceptrin. The key to successful synthesis lies in the judicious selection of the catalyst and reaction conditions to control the site of coupling at either the C4 or C5 position.

Introduction to Cross-Coupling of Diiodoimidazoles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] When applied to dihalogenated heterocycles like this compound, the primary challenge is achieving regioselectivity—the selective reaction at one of the two iodine-substituted positions.

The electronic environment of the imidazole ring and the steric hindrance around the two iodine atoms can influence the inherent reactivity of the C4 and C5 positions. However, catalyst selection, particularly the choice of phosphine ligand, often plays a decisive role in directing the cross-coupling to a specific site.[2] The imidazole nitrogen's potential to coordinate with the palladium catalyst can also impact the reaction's outcome, often necessitating N-protection to achieve optimal results and prevent catalyst inhibition.[3]

Catalyst Systems for Regioselective Cross-Coupling

The choice of the palladium catalyst and its associated ligand is the most critical factor in controlling the regioselectivity of cross-coupling reactions with this compound. The general principle observed in related dihalo-N-heterocycles is that the steric and electronic properties of the phosphine ligand can create a preference for oxidative addition at one of the C-I bonds.

For Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between the imidazole core and various boronic acids or esters.[4] For dihaloimidazoles, achieving mono-arylation is a key objective. While specific data for this compound is limited, studies on analogous compounds suggest that catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective. Regioselectivity can often be influenced by the N-protecting group and the specific reaction conditions.

For Sonogashira Coupling:

The Sonogashira reaction enables the formation of a carbon-carbon bond between the imidazole and a terminal alkyne.[5] This reaction is particularly noteworthy for its demonstrated catalyst-controlled regioselectivity in related diiodopurine systems.[2][6] This control is typically achieved by switching between monodentate and bidentate phosphine ligands.

  • C4-Selective Coupling: Often favored by palladium catalysts with monodentate phosphine ligands such as triphenylphosphine (PPh₃).

  • C5-Selective Coupling: Can be promoted by using bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or by employing bulky, electron-rich monodentate ligands.

For Heck Coupling:

The Heck reaction facilitates the coupling of the diiodoimidazole with an alkene.[7] The regioselectivity of the Heck reaction on dihaloheterocycles can be influenced by the catalyst, base, and solvent system.[8] Phosphine-free catalyst systems or those with specific N-heterocyclic carbene (NHC) ligands have shown promise in controlling selectivity in other systems.[9]

For Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond.[10][11] This reaction is highly dependent on the choice of a suitable palladium precursor, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base.[12] Achieving selective mono-amination of a diiodoimidazole would likely require careful optimization of these components to favor reaction at one position over the other.

Data Presentation: Catalyst Performance in Analogous Systems

Due to the limited availability of direct comparative studies on this compound, the following table summarizes catalyst performance for regioselective cross-coupling reactions on analogous dihalo-N-heterocycles, providing a strong basis for catalyst selection.

Cross-Coupling TypeSubstrateCatalyst SystemCoupling PartnerPositionYield (%)Reference
Sonogashira 9-Substituted-2,8-diiodopurinePd(PPh₃)₄, CuITerminal AlkyneC2High[2][6]
Sonogashira 9-Substituted-2,8-diiodopurinePd₂(dba)₃, dppf, CuITerminal AlkyneC8High[2][6]
Suzuki-Miyaura 3,5-Dichloro-1,2,4-thiadiazolePd(PPh₃)₄, K₂CO₃4-Methoxyphenylboronic acidC575
Suzuki-Miyaura 4(5)-Bromo-1H-imidazolePdCl₂(dppf)Arylboronic acidC4(5)Good[13]

Experimental Protocols

The following are detailed protocols for performing regioselective cross-coupling reactions on an N-protected this compound. The use of an N-protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl), is highly recommended to improve solubility and prevent side reactions.

Protocol 1: C4-Selective Sonogashira Coupling (Hypothetical based on Analogous Systems)

This protocol is designed for the selective coupling at the C4 position using a palladium catalyst with a monodentate ligand.

Materials:

  • N-SEM-4,5-diiodo-2-methyl-1H-imidazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-SEM-4,5-diiodo-2-methyl-1H-imidazole, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: C5-Selective Sonogashira Coupling (Hypothetical based on Analogous Systems)

This protocol aims for selective coupling at the C5 position by employing a palladium catalyst with a bidentate ligand.

Materials:

  • N-SEM-4,5-diiodo-2-methyl-1H-imidazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, dppf, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, followed by N-SEM-4,5-diiodo-2-methyl-1H-imidazole, triethylamine, and the terminal alkyne.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_products Potential Products start_imidazole This compound catalyst Catalyst Selection (Pd Source + Ligand) start_imidazole->catalyst start_partner Coupling Partner (Boronic Acid, Alkyne, Alkene, Amine) start_partner->catalyst conditions Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions product_c4 C4-Coupled Product conditions->product_c4 Selective product_c5 C5-Coupled Product conditions->product_c5 Selective product_di Di-Coupled Product conditions->product_di Non-selective

Caption: General workflow for the regioselective cross-coupling of this compound.

Catalyst_Selection_Logic cluster_c4 C4-Selectivity cluster_c5 C5-Selectivity start Desired Regioselectivity? c4_catalyst Monodentate Ligands (e.g., PPh₃) start->c4_catalyst C4 c5_catalyst Bidentate Ligands (e.g., dppf) or Bulky Monodentate Ligands start->c5_catalyst C5

Caption: Logic diagram for catalyst selection based on desired regioselectivity in Sonogashira coupling.

Conclusion

The selective functionalization of this compound is a challenging yet highly rewarding endeavor for the synthesis of complex, biologically active molecules. The key to achieving high efficiency and regioselectivity lies in the careful selection of the palladium catalyst and, most importantly, the phosphine ligand. By drawing parallels from related dihalo-N-heterocyclic systems, researchers can devise rational strategies for catalyst screening and reaction optimization. The provided protocols, based on established principles of cross-coupling chemistry, serve as a robust starting point for the exploration of these valuable transformations. Further optimization may be required depending on the specific coupling partners and desired outcomes.

References

Application Notes and Protocols for N-alkylation of 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4,5-diiodo-2-methyl-1H-imidazole. This reaction is a critical step in the synthesis of various compounds of interest in medicinal chemistry and materials science, where the diiodo-imidazole scaffold serves as a versatile building block for further functionalization, often through cross-coupling reactions.

Introduction

The N-alkylation of imidazoles is a fundamental transformation in organic synthesis. For this compound, the introduction of an alkyl group on one of the nitrogen atoms can significantly alter the molecule's steric and electronic properties, influencing its biological activity and material characteristics. The presence of two electron-withdrawing iodine atoms decreases the nucleophilicity of the imidazole nitrogens, often necessitating the use of a base to facilitate the alkylation reaction.[1] The choice of base, solvent, and temperature is crucial for achieving optimal yields and regioselectivity.

General Principles

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The imidazole nitrogen, after deprotonation by a suitable base, acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide. Due to the substitution pattern of this compound, alkylation can occur at either the N-1 or N-3 position, potentially leading to a mixture of regioisomers. However, in many cases, a single regioisomer is predominantly formed.

Experimental Data

While specific yield data for the N-alkylation of this compound is not extensively reported in the literature, the following table summarizes typical conditions and outcomes for the N-alkylation of analogous substituted imidazoles, such as 4-nitroimidazole and dichlorinated imidazoles.[1][2][3] These conditions can serve as a strong starting point for optimizing the reaction for the target molecule.

Alkylating AgentBaseSolventTemperatureReaction Time (h)Yield (%)Reference Compound
Ethyl bromoacetateK₂CO₃CH₃CNRoom Temp.24404-Nitroimidazole
Ethyl bromoacetateK₂CO₃DMSORoom Temp.24354-Nitroimidazole
Ethyl bromoacetateK₂CO₃DMFRoom Temp.24304-Nitroimidazole
Various Alkyl HalidesK₂CO₃CH₃CN60 °C1-366-854-Nitroimidazole
Various Alkyl HalidesKOHDMSO or DMFRoom Temp.Not specifiedNot specifiedDichlorinated Imidazoles

Experimental Protocols

Two primary protocols are presented, employing either a mild base (Potassium Carbonate) or a strong base (Sodium Hydride). The choice of protocol will depend on the reactivity of the alkylating agent and the desired reaction rate.

Protocol 1: N-Alkylation using Potassium Carbonate (Mild Conditions)

This protocol is generally preferred for its safety and ease of handling, especially on a larger scale.

Materials:

  • This compound (1.0 equivalent)

  • Alkylating agent (e.g., alkyl halide) (1.2 - 2.0 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile or DMF to the flask.

  • Stir the suspension at room temperature for 15 minutes.[1]

  • Add the alkylating agent dropwise to the stirred suspension.

  • The reaction can be run at room temperature or heated to 60 °C to increase the reaction rate.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride (Strong Base Conditions)

This protocol is suitable for less reactive alkylating agents and when rapid and complete deprotonation is required.

Materials:

  • This compound (1.0 equivalent)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents)

  • Alkylating agent (e.g., alkyl halide) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[4]

  • Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Start reagents Combine this compound, base, and solvent start->reagents add_alkyl Add alkylating agent reagents->add_alkyl reaction Stir at specified temperature add_alkyl->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Quench reaction (if necessary) & Extract monitor->workup Complete purify Column Chromatography workup->purify product Pure N-alkylated product purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4,5-Diiodo-2-methyl-1H-imidazole, particularly in addressing issues of low yield.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis, offering potential causes and actionable solutions.

Q1: Why is the yield of my this compound synthesis lower than expected?

A low yield can be attributed to several factors, primarily incomplete reaction, formation of side products, or loss of product during workup and purification. Over-iodination is a common side reaction in the synthesis of iodo-imidazoles.[1]

To improve the yield, consider the following:

  • Stoichiometry Control: Ensure the molar ratio of reactants is precise. An excess of the iodinating agent can lead to the formation of undesired poly-iodinated species. Conversely, insufficient iodine will result in incomplete conversion of the starting material.

  • Reaction Temperature: Maintain a consistent and appropriate reaction temperature. The iodination of imidazoles is often conducted at a controlled temperature to minimize side reactions.[2] For the synthesis of this compound, a reaction temperature of 20°C has been reported.[1]

  • Reaction Time: Allow the reaction to proceed for a sufficient duration to ensure complete conversion. A reaction time of 24 hours has been documented for this synthesis.[1]

  • pH Control: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. The synthesis is typically carried out under basic conditions, for instance, using sodium carbonate.[1]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired di-iodinated product?

The formation of multiple products, likely mono-iodinated and potentially tri-iodinated imidazoles, is a common challenge.

  • Control of Iodinating Agent Addition: Add the iodinating agent portion-wise or as a solution dropwise to maintain a low concentration of the iodinating species in the reaction mixture. This can help to prevent over-iodination.

  • Molar Ratio Adjustment: Carefully control the stoichiometry. For the synthesis of this compound, a molar ratio of 1:2.2 (2-methylimidazole to iodine) has been utilized.[1] Using a significant excess of the imidazole starting material can favor mono-iodination in some cases, but for di-iodination, a slight excess of iodine is required.[3]

Q3: My final product is difficult to purify. What are the recommended purification methods?

Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.

  • Recrystallization: This is a common and effective method for purifying iodo-imidazoles. The choice of solvent is critical. A mixture of isopropanol and n-hexane has been used for the purification of similar iodo-imidazole compounds.[4]

  • Filtration: In some procedures for related compounds, hot filtration has been used to separate the desired di-iodo product from mono-iodo species.[4]

  • Column Chromatography: While not always necessary, silica gel column chromatography can be employed for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A detailed experimental protocol is provided in the "Experimental Protocols" section below. This procedure involves the reaction of 2-methylimidazole with iodine in the presence of sodium carbonate in a dioxane/water solvent system.[1]

Q2: What are the key reagents and their roles in this synthesis?

  • 2-Methylimidazole: The starting material that is iodinated.

  • Iodine (I₂): The iodinating agent that provides the iodine atoms for substitution onto the imidazole ring.

  • Sodium Carbonate (Na₂CO₃): A base used to facilitate the electrophilic substitution by deprotonating the imidazole ring, making it more nucleophilic.[1]

  • Dioxane and Water: The solvent system used to dissolve the reactants.[1]

Q3: What safety precautions should be taken during this synthesis?

  • Iodine: Iodine is corrosive and can cause severe burns. It is also harmful if inhaled or ingested. Handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Methylimidazole: This compound can cause skin rashes and eye irritation.[5] Handle with appropriate PPE.

  • Sodium Carbonate: While generally considered safe, it can cause eye and skin irritation.

  • Dioxane: Dioxane is a flammable liquid and a potential carcinogen. Handle with extreme care in a fume hood.

Data Presentation

The following table summarizes the quantitative data for a reported synthesis of this compound.[1]

ParameterValue
Starting Material 2-Methylimidazole
Reagents Iodine, Sodium Carbonate
Solvent 1,4-Dioxane, Water
Molar Ratio (2-Methylimidazole:Iodine:Sodium Carbonate) 1 : 2.2 : 3
Concentration of 2-Methylimidazole 0.3 M
Reaction Temperature 20°C
Reaction Time 24 hours
Reported Yield 100%

Experimental Protocols

Synthesis of this compound [1]

  • To a solution of 2-methylimidazole (15.000 g, 182.680 mmol) in a mixture of 1,4-dioxane (305 ml) and distilled water (305 ml), add sodium carbonate (58.086 g, 548.040 mmol) at room temperature.

  • To this slightly yellow homogeneous solution, add iodine (102.005 g, 401.896 mmol) in one portion at room temperature.

  • Stir the reaction mixture at 20°C for 24 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion of the reaction, proceed with the appropriate workup and purification steps.

Visualizations

Synthesis_Pathway 2-Methylimidazole 2-Methylimidazole Reaction_Vessel Reaction (Dioxane/Water, 20°C, 24h) 2-Methylimidazole->Reaction_Vessel Iodine_I2 Iodine (I₂) Iodine_I2->Reaction_Vessel Sodium_Carbonate Sodium Carbonate (Na₂CO₃) Sodium_Carbonate->Reaction_Vessel Base Product This compound Reaction_Vessel->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Temp Monitor Reaction Temperature Start->Check_Temp Check_Time Confirm Reaction Time Start->Check_Time Check_Purity Assess Starting Material Purity Start->Check_Purity Analyze_Side_Products Identify Side Products (e.g., by LC-MS, NMR) Check_Stoichiometry->Analyze_Side_Products Check_Temp->Analyze_Side_Products Check_Time->Analyze_Side_Products Check_Purity->Analyze_Side_Products Optimize_Purification Optimize Purification (e.g., Recrystallization Solvent) Analyze_Side_Products->Optimize_Purification Result_Improved Yield Improved? Optimize_Purification->Result_Improved Result_Improved->Start No End Synthesis Optimized Result_Improved->End Yes

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships Yield Yield Purity Product Purity Yield->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Side_Products Side Products Stoichiometry->Side_Products Temperature Temperature Temperature->Yield Temperature->Side_Products Reaction_Time Reaction Time Reaction_Time->Yield Side_Products->Purity

Caption: Key parameter relationships in the synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling with 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4,5-diiodo-2-methyl-1H-imidazole. The unique challenge of this substrate lies in achieving selective mono- or di-arylation, which is critical for the synthesis of complex molecules in drug discovery.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during your experiments. The key to success with this compound is precise control over reaction conditions to manage the high reactivity of the two C-I bonds and achieve the desired level of substitution.

Q1: My reaction is giving a low yield or no product at all. What are the first things to check?

A1: Low conversion in Suzuki couplings can often be traced back to a few critical factors. Start with a systematic check of your reagents and setup:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[1][2] If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

  • Reagent Purity: Verify the purity of your this compound, boronic acid, and base. Impurities can inhibit the catalyst.

  • Base Strength and Solubility: The base is crucial for activating the boronic acid for transmetalation.[1] Ensure the base is strong enough and has sufficient solubility in the reaction medium. If using anhydrous conditions with bases like K₃PO₄, adding a small amount of water can sometimes be beneficial.

Q2: I am struggling to achieve selective mono-arylation and am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-arylated product?

A2: Achieving selective mono-arylation of a diiodo-substrate is a common challenge due to the high reactivity of the C-I bonds. The key is to carefully control the reaction kinetics to favor a single coupling event.

  • Stoichiometry: Use a limited amount of the boronic acid (e.g., 1.0 - 1.2 equivalents) relative to the diiodoimidazole. This is the most straightforward way to favor mono-substitution.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Start at a lower temperature (e.g., room temperature or 40 °C) and slowly increase if the reaction is too sluggish.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand is critical for controlling selectivity.[1] Less reactive catalyst systems may favor mono-arylation. For instance, using a catalyst with a less bulky, less electron-rich ligand might slow down the second coupling reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-arylated product is maximized, before significant formation of the di-arylated product occurs.

Q3: How can I promote the formation of the di-substituted product and ensure the reaction goes to completion?

A3: To achieve complete di-arylation, you need to ensure the reaction conditions are sufficiently forcing to overcome the potential deactivation after the first coupling and drive the second coupling to completion.

  • Stoichiometry: Use a stoichiometric excess of the boronic acid (e.g., 2.2 - 3.0 equivalents) to ensure there is enough coupling partner for both iodine positions.

  • Higher Temperatures: Increased temperatures (e.g., 80-110 °C) are often necessary for the second coupling, especially if the mono-arylated intermediate is less reactive.

  • Robust Catalyst System: Employ a highly active and stable catalyst system. Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective for challenging couplings.[1]

  • Sufficient Base: Ensure at least two equivalents of base per C-I bond are present to drive both coupling reactions.

Q4: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling is a common side reaction, particularly in the presence of oxygen. It results in the formation of a biaryl species from two molecules of the boronic acid.

  • Thorough Degassing: The most critical step is to rigorously exclude oxygen from your reaction. Use freeze-pump-thaw cycles for your solvent or bubble an inert gas through the solvent for an extended period (15-20 minutes).[1]

  • Catalyst Choice: Some palladium sources are more prone to promoting homocoupling. Ensure you are using a high-purity catalyst.

  • Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.

Q5: My starting material is being dehalogenated (the iodine is replaced by hydrogen) instead of coupling. How can I minimize this?

A5: Dehalogenation is a potential side reaction that can compete with the desired cross-coupling.

  • Choice of Base and Solvent: This side reaction can sometimes be influenced by the base and solvent system. Screening different bases (e.g., switching from a carbonate to a phosphate base) or solvent systems may help.

  • Water Content: While some water is often beneficial, excess water can be a proton source for dehalogenation. Ensure you are using anhydrous solvents if the protocol calls for it, or carefully control the amount of water in aqueous systems.

  • Purity of Reagents: Ensure your boronic acid is not degrading to boric acid, which can facilitate protodeboronation and subsequent dehalogenation of the aryl halide.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting conditions for achieving mono- and di-arylation of dihaloimidazoles. Note that these are based on studies with dibromoimidazoles and will likely require optimization for the more reactive this compound. It is recommended to start with lower temperatures and shorter reaction times for the diiodo substrate.

Table 1: Conditions for Selective Mono-Arylation

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Generally effective, moderately active catalysts.
Catalyst Loading 2-5 mol%Standard loading for many Suzuki couplings.
Boronic Acid 1.0 - 1.2 equiv.Limits the reaction to favor mono-substitution.
Base K₂CO₃ or Cs₂CO₃Common and effective bases for Suzuki reactions.
Base Loading 2.0 - 3.0 equiv.Ensures activation of the boronic acid.
Solvent Dioxane/H₂O (4:1) or DMFGood solvents for solubilizing reagents.
Temperature 40 - 80 °CLower temperatures enhance selectivity.
Time 2 - 12 hMonitor reaction progress to avoid di-substitution.

Table 2: Conditions for Di-Arylation

ParameterConditionRationale
Catalyst Pd₂(dba)₃ with SPhos or XPhosHighly active catalyst system for challenging couplings.
Catalyst Loading 2-5 mol% Pd, 4-10 mol% LigandEnsures a robust catalytic system.
Boronic Acid 2.2 - 3.0 equiv.Drives the reaction to complete di-substitution.
Base K₃PO₄ or Cs₂CO₃Stronger bases can facilitate the second coupling.
Base Loading 4.0 - 5.0 equiv.Sufficient base for both coupling events.
Solvent Toluene or DioxaneHigher boiling point solvents suitable for elevated temperatures.
Temperature 80 - 110 °CHigher temperatures are often needed for the second coupling.
Time 12 - 24 hAllows the reaction to proceed to completion.

Experimental Protocols

The following are general protocols for mono- and di-arylation of this compound. Note: These are starting points and should be optimized for each specific boronic acid.

Protocol 1: Selective Mono-Arylation
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Workup: Once the desired mono-arylated product is maximized, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the mono-arylated product from any remaining starting material and di-arylated byproduct.

Protocol 2: Di-Arylation
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent and Catalyst Addition: Under positive inert gas pressure, add the degassed solvent (e.g., toluene, 10 mL). In a separate glovebox or under a stream of inert gas, prepare a solution of the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.08 mmol) in a small amount of the reaction solvent and add this to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Perform a standard aqueous workup as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure di-arylated product.

Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow General Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge catalyst Add Catalyst System: - Palladium Source - Ligand purge->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General workflow for the Suzuki coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst check_inert Is the inert atmosphere adequate? start->check_inert check_reagents Are all reagents pure? start->check_reagents check_base Is the base strong/soluble enough? start->check_base solution_catalyst Solution: - Use fresh catalyst/ligand - Consider a different catalyst system check_catalyst->solution_catalyst solution_inert Solution: - Thoroughly degas solvents - Ensure proper purging of the vessel check_inert->solution_inert solution_reagents Solution: - Purify starting materials check_reagents->solution_reagents solution_base Solution: - Screen different bases (e.g., K3PO4, Cs2CO3) - Ensure adequate solubility check_base->solution_base

Caption: Decision tree for troubleshooting low reaction yields.

Selectivity Control: Mono- vs. Di-Arylation

Selectivity_Control Controlling Selectivity: Mono- vs. Di-Arylation start Goal mono Selective Mono-Arylation start->mono di Complete Di-Arylation start->di cond_mono Conditions for Mono-Arylation: - Boronic Acid (1.0-1.2 equiv) - Lower Temperature (40-80 °C) - Shorter Reaction Time - Less Active Catalyst mono->cond_mono cond_di Conditions for Di-Arylation: - Boronic Acid (>2.2 equiv) - Higher Temperature (80-110 °C) - Longer Reaction Time - Highly Active Catalyst di->cond_di

Caption: Key parameters for controlling reaction selectivity.

References

Technical Support Center: Synthesis and Purification of 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Diiodo-2-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

A1: The synthesis of this compound via iodination of 2-methylimidazole can lead to several byproducts. The most common of these include unreacted starting material (2-methylimidazole) and mono-iodinated isomers, namely 4-iodo-2-methyl-1H-imidazole and 5-iodo-2-methyl-1H-imidazole. In cases of excessive iodinating agent or harsh reaction conditions, over-iodination to a tri-iodo species is a possibility, although less common due to the presence of the 2-methyl group.

Q2: How can I minimize the formation of these byproducts during the reaction?

A2: Minimizing byproduct formation primarily involves controlling the stoichiometry of the reactants. Using a precise molar ratio of the iodinating agent to 2-methylimidazole is crucial. A slight excess of the iodinating agent may be required to ensure complete di-iodination, but a large excess should be avoided to prevent potential over-iodination. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the scale of the reaction. Recrystallization is often effective for removing less soluble byproducts and is suitable for larger quantities. Column chromatography offers higher resolution for separating compounds with similar polarities, such as the mono-iodinated isomers from the di-iodinated product.

Q4: I am having trouble separating the mono- and di-iodinated products. What can I do?

A4: The separation of mono- and di-iodinated imidazoles can be challenging due to their similar chemical properties. For column chromatography, a careful selection of the eluent system is critical. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide the necessary separation. For recrystallization, a solvent system in which the di-iodo product has significantly lower solubility than the mono-iodo byproducts at room temperature is ideal.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.
Suboptimal Stoichiometry Ensure accurate measurement of reactants. A slight excess of the iodinating agent may be necessary for complete conversion.
Loss during Workup Be cautious during aqueous washes, as the product may have some water solubility. Ensure the organic layer is thoroughly extracted.
Inefficient Purification Optimize the recrystallization solvent or column chromatography eluent to minimize product loss in the mother liquor or during elution.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted 2-Methylimidazole This is a relatively polar compound and can often be removed by washing the crude product with a non-polar solvent in which the desired product is sparingly soluble. Column chromatography is also effective.
Mono-iodinated Byproducts These byproducts are typically more polar than the di-iodinated product. A carefully optimized gradient elution in column chromatography should allow for their separation. For recrystallization, select a solvent system where the di-iodinated product is significantly less soluble.
Colored Impurities If the product is discolored, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to crystallize.

Data Presentation

Table 1: Physicochemical Properties of Target Compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Notes
This compound C₄H₄I₂N₂333.90>300Desired product. Expected to be a solid at room temperature.
4-Iodo-2-methyl-1H-imidazoleC₄H₅IN₂208.00284.5 ± 25.0Potential mono-iodinated byproduct.[1][2]
5-Iodo-2-methyl-1H-imidazoleC₄H₅IN₂208.00284.5 ± 25.0Potential mono-iodinated byproduct.
2-MethylimidazoleC₄H₆N₂82.11267.0 ± 9.0Unreacted starting material.

Note: Predicted boiling points are estimates and may vary. Actual purification conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from similar procedures)

Materials:

  • 2-Methylimidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of iodine (2.1 eq) in dichloromethane.

  • Slowly add the iodine solution to the stirred 2-methylimidazole solution at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) to dissolve the solid completely.

  • If using a binary solvent system, slowly add the less soluble solvent (anti-solvent) until the solution becomes slightly turbid.

  • If necessary, add a few drops of the hot, more soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., from 100% hexanes to a mixture of ethyl acetate and hexanes).

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Methylimidazole + I₂/NaOH reaction Iodination Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_impurities Impurity Profile cluster_solutions Purification Strategy start Analyze Crude Product (TLC, NMR) starting_material Unreacted 2-Methylimidazole? start->starting_material mono_iodo Mono-iodinated Byproducts? start->mono_iodo other_impurities Other Impurities? start->other_impurities wash Non-polar Wash starting_material->wash column Column Chromatography (Gradient Elution) starting_material->column mono_iodo->column recrystallize Recrystallization (Solvent Screening) mono_iodo->recrystallize other_impurities->recrystallize charcoal Charcoal Treatment other_impurities->charcoal

Caption: Troubleshooting logic for the purification of crude this compound.

References

Preventing deiodination as a side reaction with 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-Diiodo-2-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with this compound?

A1: Deiodination is the loss of one or both iodine atoms from the imidazole ring. This is a significant issue as it leads to the formation of undesired byproducts, such as 4-iodo-2-methyl-1H-imidazole, 5-iodo-2-methyl-1H-imidazole, and 2-methyl-1H-imidazole. These impurities can complicate purification, reduce the yield of the desired product, and potentially interfere with subsequent reactions or biological assays. The carbon-iodine bond in iodinated heterocycles can be susceptible to cleavage under various conditions, including exposure to light, heat, and certain reagents.

Q2: What are the primary factors that can cause deiodination of this compound?

A2: The main factors contributing to deiodination are:

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, and exposure to light (photodegradation) can promote C-I bond cleavage.

  • Reagents: Certain reagents, particularly strong bases, some reducing agents, and even certain palladium catalysts and phosphine ligands under specific conditions, can facilitate deiodination.

  • Unprotected N-H Group: The acidic proton on the imidazole nitrogen can interact with bases and metal catalysts, potentially leading to side reactions, including deiodination.

Q3: How can I detect and quantify deiodination in my reaction mixture?

A3: Deiodination can be monitored and quantified using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the formation of less polar byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the diiodo-, mono-iodo-, and non-iodinated imidazoles.[1][2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the deiodinated species by their mass-to-charge ratio.[3][4][5][6][7]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound, with a focus on preventing deiodination.

Issue 1: Significant formation of mono-iodinated and non-iodinated byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
Potential Cause Troubleshooting Steps
Inappropriate Ligand Choice Bulky, electron-rich phosphine ligands can sometimes promote reductive dehalogenation.[8][9] Try switching to a different class of ligand, such as a biaryl phosphine ligand (e.g., SPhos, XPhos) which are known to be effective for cross-coupling of N-heterocycles.[10][11][12]
Base is too strong or reactive Strong bases can contribute to deiodination. If using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10]
High Reaction Temperature Elevated temperatures can lead to thermal degradation and deiodination. Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress to find the optimal balance.
Presence of Oxygen Oxygen can lead to the degradation of the active Pd(0) catalyst, which can sometimes result in side reactions. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[10]
Catalyst Decomposition Formation of palladium black indicates catalyst decomposition, which can lead to uncontrolled side reactions. Ensure proper ligand-to-metal ratio and consider using a pre-catalyst.[11]
Photodegradation Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Unprotected N-H Group The N-H group can interfere with the catalyst. Consider N-protection with a suitable group (e.g., SEM, Boc) that can be removed later.
Issue 2: Low or no yield of the desired product with significant starting material remaining and some deiodination.
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Poisoning The unprotected N-H of the imidazole or the product can coordinate to the palladium center and inhibit its activity. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can often mitigate this issue.[10][11][12]
Poor Solubility of Reagents Ensure all reagents, especially the base, are adequately soluble in the chosen solvent. A solvent screen (e.g., dioxane, toluene, DMF) may be necessary.[10]
Insufficient Degassing Incomplete removal of oxygen can deactivate the catalyst before the reaction goes to completion. Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas.
Impure Starting Material Traces of impurities in the this compound can interfere with the reaction. Ensure the starting material is pure before use.

Experimental Protocols to Minimize Deiodination

The following are generalized protocols for common cross-coupling reactions, optimized to minimize deiodination of this compound.

General Precautionary Measures:
  • Inert Atmosphere: All reactions should be set up and run under an inert atmosphere (Argon or Nitrogen).

  • Degassed Solvents: Use anhydrous and thoroughly degassed solvents.

  • Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil.

  • Purity of Starting Material: Use high-purity this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with a boronic acid.

Reagents & Materials:

  • This compound

  • Aryl or Vinyl Boronic Acid (1.1 to 1.5 equivalents per iodine)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like SPhos Pd G3)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at a controlled temperature (start with room temperature and gently heat if necessary, e.g., 50-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Parameter Recommendation to Minimize Deiodination
Catalyst Use a pre-catalyst with a biaryl phosphine ligand (e.g., SPhos Pd G3). Start with a low catalyst loading (1-2 mol%).
Base Use a milder inorganic base like K₃PO₄ or Cs₂CO₃.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate (e.g., 50-70 °C).
Solvent Aprotic polar solvents like 1,4-dioxane or toluene are generally preferred.
Protocol 2: Sonogashira Coupling

This protocol is for the coupling of this compound with a terminal alkyne.

Reagents & Materials:

  • This compound

  • Terminal Alkyne (1.1 to 1.5 equivalents per iodine)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • In a dry Schlenk flask, dissolve this compound, the palladium catalyst, and CuI in the degassed solvent.

  • Add the base and the terminal alkyne.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once complete, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the crude product.[13]

Parameter Recommendation to Minimize Deiodination
Catalyst Use PdCl₂(PPh₃)₂ at a low loading (1-3 mol%).
Co-catalyst Use a minimal amount of CuI (2-5 mol%).
Base Use a mild amine base like TEA or DIPEA.
Temperature Run the reaction at room temperature if possible. Gentle heating (40-50 °C) can be applied if necessary.
Protocol 3: Heck Coupling

This protocol describes the coupling of this compound with an alkene.

Reagents & Materials:

  • This compound

  • Alkene (e.g., Styrene, Acrylate)

  • Palladium Catalyst (e.g., Pd(OAc)₂)

  • Phosphine Ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., K₂CO₃, NaOAc, TEA)

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Combine this compound, the palladium catalyst, the phosphine ligand, and the base in a dry Schlenk flask.

  • Evacuate and backfill with argon.

  • Add the degassed solvent and the alkene.

  • Heat the reaction to the desired temperature (typically 80-120 °C).[14][15][16][17]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool, dilute, and perform an aqueous workup.

  • Purify the product by column chromatography.

Parameter Recommendation to Minimize Deiodination
Catalyst/Ligand Use Pd(OAc)₂ with a suitable phosphine ligand. Avoid overly bulky ligands that might favor reductive elimination of the halide.[8][9]
Base A moderately strong base like K₂CO₃ is often a good choice.
Temperature Use the lowest effective temperature.
Protocol 4: Buchwald-Hartwig Amination

This protocol is for the amination of this compound.

Reagents & Materials:

  • This compound

  • Amine

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3)

  • Base (e.g., NaOtBu, LHMDS, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a strong flow of argon, add the palladium pre-catalyst, the base, and this compound to a dry reaction vessel.

  • Add the degassed solvent and the amine.

  • Seal the vessel and heat with vigorous stirring (typically 80-110 °C).[18]

  • Monitor the reaction by LC-MS.

  • Upon completion, cool, dilute with an organic solvent, and filter through celite.

  • Perform an aqueous workup and purify by column chromatography.

Parameter Recommendation to Minimize Deiodination
Catalyst Use a pre-catalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos) to promote C-N bond formation over deiodination.[10][11]
Base If using a strong base like NaOtBu, ensure the reaction is run at the lowest effective temperature. Weaker bases like Cs₂CO₃ can be a good alternative.[10]
Temperature Careful temperature control is crucial. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.

Visualizations

Experimental Workflow for Preventing Deiodination

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting start Start with Pure This compound reagents Select Appropriate Catalyst, Ligand, Base, Solvent start->reagents setup Assemble Reaction Under Inert Atmosphere (Ar/N2) reagents->setup degas Thoroughly Degas Solvents setup->degas protect Protect from Light degas->protect run Run Reaction at Lowest Effective Temperature protect->run monitor Monitor Progress by TLC/LC-MS run->monitor check Check for Deiodination Byproducts monitor->check complete Reaction Complete? check->complete troubleshoot Troubleshoot: - Change Ligand/Base - Lower Temperature - N-Protect Imidazole complete->troubleshoot No workup Workup and Purify Product complete->workup Yes troubleshoot->reagents

Caption: A general workflow for setting up and running experiments to minimize deiodination.

Logical Relationship of Factors Causing Deiodination

deiodination_factors cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_substrate Substrate Properties Deiodination Deiodination (Side Reaction) Temp High Temperature Temp->Deiodination Time Long Reaction Time Time->Deiodination Light UV/Light Exposure Light->Deiodination Base Strong/Inappropriate Base Base->Deiodination Ligand Certain Phosphine Ligands Ligand->Deiodination Catalyst Decomposed Catalyst Catalyst->Deiodination NH Unprotected N-H Group NH->Deiodination CI_bond Labile C-I Bond CI_bond->Deiodination inherent

Caption: Key factors that can contribute to the undesired deiodination side reaction.

References

Technical Support Center: Purification of 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,5-Diiodo-2-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound via iodination of 2-methylimidazole can lead to several impurities. The most prevalent are:

  • Unreacted 2-methylimidazole: The starting material may not fully react.

  • Mono-iodinated species: 4-Iodo-2-methyl-1H-imidazole and 5-Iodo-2-methyl-1H-imidazole can form as intermediates.

  • Over-iodinated species: While the target is the di-iodinated product, trace amounts of tri-iodinated imidazoles could potentially form under harsh conditions.

  • Residual iodinating reagents and byproducts: Depending on the synthetic route, residual iodine and other reagents may be present.

Q2: What are the general solubility properties of this compound?

Iodinated imidazoles generally exhibit good solubility in polar organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[1] Their solubility in water is typically low due to the hydrophobic nature of the iodine atoms.[1] For purification purposes, exploring a range of solvents with varying polarities is recommended to find an optimal system for recrystallization or column chromatography.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Halogenated compounds can be sensitive to light and air, which may cause degradation over time. For long-term storage, refrigeration (2-8 °C) is advisable.

Troubleshooting Guides

Recrystallization Issues

Problem: Low or no crystal formation upon cooling.

  • Possible Cause: The solution may not be supersaturated, or the chosen solvent is too effective at room temperature.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Add Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Utilize an Anti-Solvent: If the compound is dissolved in a highly soluble solvent, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed, then gently heat until the solution becomes clear again before allowing it to cool slowly. A common mixed solvent system for similar compounds is isopropanol/n-hexane.[2][3]

Problem: The recrystallized product is still impure.

  • Possible Cause: Impurities may have similar solubility profiles and co-precipitate with the product. The cooling process might be too rapid, trapping impurities within the crystal lattice.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

    • Second Recrystallization: Perform a second recrystallization to enhance purity.

    • Charcoal Treatment: If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration before crystallization.

Column Chromatography Issues

Problem: Poor separation of this compound from impurities.

  • Possible Cause: The chosen eluent system may not have the optimal polarity, or the column may be overloaded.

  • Troubleshooting Steps:

    • Optimize Eluent System with TLC: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (Rf value of the target compound around 0.2-0.3).

    • Use a Gradient Elution: Start with a less polar solvent and gradually increase the polarity of the eluent. This can improve the separation of compounds with close polarities.

    • Reduce Sample Load: Overloading the column leads to broad bands and poor separation. Use an appropriate amount of silica gel relative to the amount of crude product.

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica.[4]

Data Presentation

Table 1: General Recrystallization Solvent Systems for Iodinated Imidazoles

Solvent SystemCompound TypeObservations
Isopropanol / n-HexaneIodinated ImidazolesEffective mixed-solvent system.[2][3]
Ethyl Acetate4-Iodo-1H-imidazoleCan be used as a single solvent.[3]
Water / Ethanol4-Iodo-1H-imidazole from 4,5-Diiodo-1H-imidazoleUsed to separate mono- and di-iodinated species based on differential solubility.[4]

Table 2: General Column Chromatography Conditions for Halogenated Heterocycles

Stationary PhaseEluent System (Gradient)Compound Type
Silica GelHexane / Ethyl AcetateGeneral for organic compounds.
Silica GelDichloromethane / MethanolFor more polar compounds.
AluminaVaries (often less acidic than silica)Alternative to silica gel.[4]
Reverse-Phase Silica (C18)Water / Acetonitrile or MethanolFor separation based on hydrophobicity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. A good starting point is a mixture of isopropanol and n-hexane.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine an appropriate eluent system that gives a good separation of the target compound from impurities (target Rf ≈ 0.2-0.3). A gradient of hexane/ethyl acetate is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the eluent according to the separation observed on the TLC.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Workflow cluster_chromatography_steps Column Chromatography Workflow cluster_final_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 dissolve Dissolve in Minimal Hot Solvent recrystallization->dissolve pack Pack Column with Silica Gel column_chromatography->pack cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate dry Dry Crystals filtrate->dry pure_product Pure this compound dry->pure_product load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect & Analyze Fractions elute->collect evaporate Evaporate Solvent collect->evaporate evaporate->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis cluster_recrystallization_path Recrystallization Troubleshooting cluster_chromatography_path Column Chromatography Troubleshooting cluster_solution Solution impure_product Impure Product After Initial Purification analyze_impurities Analyze Impurities by TLC/NMR impure_product->analyze_impurities recrystallization_check Recrystallization Performed? analyze_impurities->recrystallization_check chromatography_check Column Chromatography Performed? analyze_impurities->chromatography_check change_solvent Change Solvent/ Solvent System recrystallization_check->change_solvent Yes slow_cooling Ensure Slow Cooling change_solvent->slow_cooling second_recrystallization Perform Second Recrystallization slow_cooling->second_recrystallization pure_product Achieve Desired Purity second_recrystallization->pure_product optimize_eluent Optimize Eluent with TLC chromatography_check->optimize_eluent Yes gradient_elution Use Gradient Elution optimize_eluent->gradient_elution check_loading Check Sample Loading gradient_elution->check_loading check_loading->pure_product

Caption: Troubleshooting logic for the purification of this compound.

References

Improving the stability of 4,5-Diiodo-2-methyl-1H-imidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4,5-Diiodo-2-methyl-1H-imidazole in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), pH of the solution, and the presence of oxidizing agents. The carbon-iodine bond is the most labile part of the molecule and is susceptible to cleavage under stress conditions.[1][2]

Q2: What are the visible signs of degradation of a this compound solution?

A2: Degradation of this compound solutions is often indicated by a color change, typically to a yellow or brown hue. Other signs may include the formation of precipitates or a change in the solution's clarity. For quantitative assessment, analytical techniques such as HPLC are necessary to detect the appearance of new peaks corresponding to degradation products.

Q3: In which common laboratory solvents is this compound soluble and what is the general stability in them?

A3: this compound is generally soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[3] Its solubility in water is poor due to its hydrophobic nature.[3] While specific stability data in various solvents is not extensively published, stability is expected to be influenced by solvent polarity and the solvent's ability to promote radical or ionic degradation pathways. It is recommended to prepare solutions fresh and protect them from light and heat.

Q4: How does pH impact the stability of this compound in aqueous or partially aqueous solutions?

A4: The stability of imidazole derivatives can be pH-dependent.[4][5] For this compound, extreme pH conditions (highly acidic or highly alkaline) can potentially catalyze the hydrolysis of the carbon-iodine bonds or promote other degradation pathways. It is advisable to maintain the pH of the solution within a neutral range (pH 6-8) to minimize degradation, unless the experimental protocol requires otherwise.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways for halogenated imidazoles include de-iodination (loss of one or both iodine atoms), oxidation of the imidazole ring, and ring-opening under harsh conditions.[4][6] Photodegradation may lead to the formation of radical species and subsequent byproducts.[1][4]

Q6: Can antioxidants be used to improve the stability of this compound solutions?

A6: Yes, the use of antioxidants can be a viable strategy to mitigate oxidative degradation. Phenolic antioxidants or other radical scavengers may help to prevent the degradation initiated by autoxidation.[7][8][9] However, the choice of antioxidant and its concentration should be carefully evaluated to ensure it does not interfere with the intended downstream applications.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Step Expected Outcome
Photodegradation Prepare and store the solution in amber vials or wrap the container with aluminum foil to protect it from light.Reduced or eliminated discoloration, indicating light sensitivity.
Oxidative Degradation Degas the solvent before use and handle the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant at a low concentration.Slower rate of discoloration, suggesting that oxidation is a contributing factor.
Thermal Degradation Prepare and store the solution at a reduced temperature (e.g., 2-8 °C or -20 °C for longer-term storage). Avoid exposure to high temperatures during the experiment.Improved stability and reduced discoloration over time.
Issue 2: Appearance of Impurity Peaks in HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
On-Column Degradation Ensure the mobile phase pH is compatible with the compound's stability. Check for reactive components in the mobile phase. Use a lower column temperature.Reduction or elimination of extraneous peaks, confirming on-column stability issues.
Degradation in Autosampler Set the autosampler temperature to a lower value (e.g., 4 °C). Minimize the time the sample spends in the autosampler before injection.Consistent peak areas and impurity profiles for repeated injections of the same sample.
Solvent-Induced Degradation Evaluate the stability of the compound in the chosen diluent over the typical analysis time. If unstable, switch to a more inert solvent for sample preparation.A stable baseline and consistent analytical results over time.

Quantitative Data Summary

Table 1: Illustrative Photostability Data in Methanol (1 mg/mL)

Exposure Duration (hours)% Degradation (Exposed to Light)% Degradation (Protected from Light)
000
2User DataUser Data
4User DataUser Data
8User DataUser Data
24User DataUser Data

Table 2: Illustrative Thermal Stability Data in Acetonitrile (1 mg/mL)

Temperature (°C)% Degradation (24 hours)
4User Data
25 (Room Temp)User Data
40User Data
60User Data

Table 3: Illustrative pH Stability Data in Aqueous Buffer (10% Acetonitrile co-solvent, 1 mg/mL, 24 hours at 25°C)

pH% Degradation
2User Data
4User Data
7User Data
9User Data
12User Data

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and degradation pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. At selected time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. At selected time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Transfer a known amount of the solid compound to a vial and heat in an oven at 80°C for 48 hours. At selected time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Photostability Testing (ICH Q1B Guideline)

This protocol assesses the light sensitivity of the compound.[3][10][11][12]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1% aqueous solution or an inert organic solvent) in a clear quartz or glass container. Prepare a control sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the sample to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[3][10] A calibrated photostability chamber is recommended. The control sample should be placed alongside the test sample.

  • Temperature Control: Maintain the temperature of the samples at an appropriate level (e.g., 25°C) to minimize thermal degradation.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC. Examine for changes in appearance, clarity, and color. Quantify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants, Assess Stability) hplc->data troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Issue: Solution Instability (e.g., Discoloration, New HPLC Peaks) light Light Exposure? issue->light temp High Temperature? issue->temp oxygen Oxygen Exposure? issue->oxygen ph Extreme pH? issue->ph protect_light Use Amber Vials/ Protect from Light light->protect_light control_temp Store at Low Temp/ Control Exp. Temp temp->control_temp inert_atm Use Degassed Solvents/ Inert Atmosphere oxygen->inert_atm buffer_ph Adjust to Neutral pH ph->buffer_ph

References

Overcoming poor reactivity of 4,5-Diiodo-2-methyl-1H-imidazole in C-N coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C-N Coupling of 4,5-Diiodo-2-methyl-1H-imidazole

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the C-N coupling of this compound.

Troubleshooting Guide

Poor reactivity in C-N coupling reactions with this compound is a common issue. The following table outlines potential problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Catalyst Inactivation: Imidazole nitrogen can coordinate to the palladium center, inhibiting the formation of the active catalytic species.Pre-activation of the catalyst: Heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole substrate and amine. • Use of pre-catalysts: Employ air-stable palladium pre-catalysts that form the active Pd(0) species more readily in the presence of the imidazole.
Inappropriate Ligand: The chosen phosphine ligand may not be sterically bulky or electron-rich enough to promote oxidative addition and reductive elimination.Ligand Screening: Test a variety of bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. For sterically hindered substrates, more specialized ligands may be required.
Ineffective Base: The base may be too weak, poorly soluble, or incompatible with the substrates.Base Selection: For sterically demanding couplings, strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are often effective. If functional group compatibility is a concern, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, potentially with higher reaction temperatures.
Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.Solvent Choice: Use anhydrous, degassed aprotic polar solvents such as dioxane, toluene, or THF. Avoid protic or coordinating solvents that can interfere with the catalyst.
Formation of Side Products Homocoupling of Amine or Aryl Halide: This can occur at high temperatures or with certain catalyst systems.Optimize Reaction Temperature: Lower the reaction temperature and monitor the reaction progress closely. • Adjust Catalyst/Ligand Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions.
Dehalogenation: Reduction of the C-I bond can occur, particularly with longer reaction times or in the presence of certain additives.Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. • Avoid Reductive Additives: Ensure all reagents and solvents are free from potential reducing agents.
Inconsistent Results Atmospheric Contamination: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen and moisture.Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of argon or nitrogen. Use Schlenk techniques or a glovebox. • Anhydrous Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried and degassed.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard Buchwald-Hartwig amination conditions?

A1: The poor reactivity of this compound can be attributed to several factors. Primarily, the imidazole moiety itself can act as a ligand for the palladium catalyst. The lone pair of electrons on the imidazole nitrogen can coordinate to the metal center, leading to catalyst inhibition and preventing the formation of the active catalytic species required for the cross-coupling cycle.

Q2: What are the key parameters to optimize for a successful C-N coupling with this substrate?

A2: The most critical parameters to optimize are the choice of ligand, the palladium source (or pre-catalyst), the base, and the solvent. A systematic screening of these components is highly recommended. Pre-activation of the catalyst by heating the palladium source and ligand together before adding the imidazole substrate can also be a crucial step to overcome catalyst inhibition.

Q3: Are there alternative coupling methods to the Buchwald-Hartwig amination for this substrate?

A3: Yes, the Ullmann condensation is a viable copper-catalyzed alternative for C-N bond formation.[1] While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols utilize ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction under milder conditions. A comparative study of palladium versus copper catalysis may be beneficial for your specific amine coupling partner.[2][3]

Q4: Can I perform a selective mono-amination on the this compound?

A4: Achieving selective mono-amination can be challenging due to the similar reactivity of the two iodo-substituents. However, it may be possible by carefully controlling the stoichiometry of the amine (using a slight excess of the diiodoimidazole) and by using a sterically hindered amine. Careful monitoring of the reaction progress and isolation of the mono-arylated product at an early stage would be necessary.

Q5: How does the N-H proton of the imidazole ring affect the reaction?

A5: The acidic N-H proton of the imidazole ring will be deprotonated by the strong bases typically used in C-N coupling reactions. This can potentially lead to N-arylation at the imidazole ring itself if an aryl halide is present. If N-arylation of the imidazole ring is not desired, protection of the imidazole nitrogen with a suitable protecting group (e.g., SEM, Boc) prior to the C-N coupling reaction should be considered.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of this compound

Disclaimer: This is a representative protocol based on conditions reported for similar substrates. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific amine coupling partners.

Reagents and Materials:

  • This compound

  • Amine of choice

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Add 5 mL of anhydrous, degassed 1,4-dioxane.

  • Stir the mixture at 80 °C for 15 minutes to pre-activate the catalyst.

  • Allow the mixture to cool to room temperature.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (2.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Representative C-N Coupling Reactions (Hypothetical)

The following table provides hypothetical quantitative data for the C-N coupling of this compound with a generic aniline, based on typical conditions and yields for similar reactions. Actual results will vary and require optimization.

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)
Catalyst Pd₂(dba)₃CuI
Ligand XPhos1,10-Phenanthroline
Base NaOtBuK₂CO₃
Solvent 1,4-DioxaneDMF
Temperature (°C) 100-110120-140
Catalyst Loading (mol%) 1-55-10
Ligand Loading (mol%) 2-1010-20
Reaction Time (h) 12-2424-48
Hypothetical Yield (%) 40-7530-60

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting C-N coupling reactions of this compound.

Troubleshooting_Workflow Start Poor Reactivity of this compound Problem1 Low to No Product Start->Problem1 Problem2 Side Product Formation Start->Problem2 Problem3 Inconsistent Results Start->Problem3 Cause1a Catalyst Inactivation (Imidazole Inhibition) Problem1->Cause1a Cause1b Suboptimal Ligand/Base/Solvent Problem1->Cause1b Alternative Consider Ullmann (Cu-catalyzed) Coupling Problem1->Alternative Cause2a Homocoupling Problem2->Cause2a Cause2b Dehalogenation Problem2->Cause2b Cause3a Atmospheric Contamination (O₂/H₂O) Problem3->Cause3a Solution1a1 Pre-activate Catalyst Cause1a->Solution1a1 Solution1a2 Use Pre-catalyst Cause1a->Solution1a2 Solution1b1 Screen Ligands, Bases, Solvents Cause1b->Solution1b1 Solution2a1 Optimize Temperature Cause2a->Solution2a1 Solution2b1 Minimize Reaction Time Cause2b->Solution2b1 Solution3a1 Use Inert Atmosphere & Dry Reagents Cause3a->Solution3a1 Catalytic_Cycle_Inhibition Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Inhibition Imidazole Inhibition Pd0->Inhibition PdII Ar-Pd(II)-I(L) OxAdd->PdII Ar-I AmineCoord Amine Coordination PdII->AmineCoord PdAmine Ar-Pd(II)-NHR₂(L) AmineCoord->PdAmine R₂NH, Base RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Inactive Inactive Pd-Imidazole Complex Inhibition->Inactive

References

Minimizing homocoupling byproducts in Sonogashira reactions of diiodoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts in Sonogashira reactions of diiodoimidazoles.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This section addresses common issues encountered during Sonogashira reactions with diiodoimidazoles, with a focus on minimizing the formation of the undesired homocoupled (Glaser) product.

Issue Potential Causes Recommended Actions
Low or No Yield of Desired Product 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or has precipitated as palladium black. 2. Insufficiently Reactive Halide: While iodides are generally reactive, steric hindrance or electronic effects from the imidazole ring and its substituents could slow down the reaction. 3. Low Reaction Temperature: The temperature may be too low to overcome the activation energy for the oxidative addition step.1. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen). 2. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: Oxygen is a primary promoter of the oxidative homocoupling of the copper acetylide intermediate.[1] 2. High Copper(I) Iodide Concentration: An excess of the copper co-catalyst can accelerate the rate of homocoupling.[1] 3. Slow Cross-Coupling Rate: If the desired reaction is sluggish, the alkyne has a greater opportunity to homocouple.1. Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). 2. Reduce the amount of CuI used or switch to a copper-free Sonogashira protocol. 3. Optimize the reaction conditions (catalyst, ligand, solvent, temperature) to favor the cross-coupling pathway. Consider the slow addition of the terminal alkyne to the reaction mixture.
Formation of Both Mono- and Di-alkynylated Products 1. Reaction Stoichiometry and Time: The ratio of the alkyne to the diiodoimidazole and the reaction duration will influence the product distribution. 2. Lack of Regioselectivity: The two iodo-substituents on the imidazole ring may have similar reactivities under the chosen conditions.1. For mono-alkynylation, use a stoichiometric amount or a slight excess of the alkyne and carefully monitor the reaction to stop it after the desired product is formed. For di-alkynylation, use a larger excess of the alkyne and longer reaction times. 2. The regioselectivity can sometimes be controlled by the choice of catalyst and ligand. For instance, different phosphine ligands can favor reaction at different positions on a di-iodinated heterocycle.
Catalyst Decomposition (Palladium Black) 1. Presence of Oxygen: Traces of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. 2. High Temperature: Some palladium catalysts are not stable at elevated temperatures for extended periods. 3. Inappropriate Ligand or Solvent: The chosen ligand may not adequately stabilize the palladium center, or the solvent may not be suitable for the catalyst system.1. Ensure the reaction is conducted under strictly anaerobic conditions. 2. If high temperatures are required, select a more thermally stable palladium catalyst/ligand system. 3. Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands that are known to form robust palladium complexes. Ensure the solvent is anhydrous and of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in the Sonogashira reaction?

A1: The primary cause of homocoupling, often referred to as Glaser coupling, is the presence of oxygen in the reaction mixture, especially when a copper(I) co-catalyst is used. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, leading to the formation of a symmetric diyne byproduct.

Q2: How can I completely avoid homocoupling byproducts?

A2: The most effective way to prevent copper-mediated homocoupling is to employ a copper-free Sonogashira protocol. These methods eliminate the primary pathway for this side reaction. However, it is still crucial to maintain a strictly inert atmosphere, as trace oxygen can sometimes promote palladium-mediated homocoupling.

Q3: What is the role of the base in the Sonogashira reaction, and can it influence homocoupling?

A3: The base, typically an amine like triethylamine or diisopropylethylamine, is necessary to neutralize the hydrogen halide (HI) that is formed as a byproduct of the reaction. The choice of base can influence the reaction rate and, in some cases, the extent of side reactions. Secondary amines like piperidine or morpholine are sometimes found to be more effective than tertiary amines in certain systems.

Q4: I am observing selective mono-alkynylation of my diiodoimidazole. How can I promote di-alkynylation?

A4: To promote di-alkynylation, you can increase the stoichiometry of the terminal alkyne (e.g., >2.2 equivalents), increase the reaction temperature, and extend the reaction time. Using a more active catalyst system may also be beneficial. It is advisable to monitor the reaction progress to determine the optimal conditions for achieving the desired disubstituted product.

Q5: Are there any specific ligands that are recommended for Sonogashira reactions of diiodoimidazoles?

A5: The optimal ligand is often substrate-dependent. However, for heteroaromatic halides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can be effective in promoting the desired cross-coupling and suppressing side reactions. It is often necessary to screen a few different ligands to find the best one for your specific diiodoimidazole substrate.

Quantitative Data on Reaction Conditions

Optimizing the Sonogashira coupling of diiodoimidazoles involves a careful selection of reaction parameters. The following tables provide representative data on how different conditions can affect the product yield and the formation of homocoupling byproducts. Note: The data presented here is a synthesis of typical results for iodo-heterocycles and should be used as a starting point for optimization.

Table 1: Effect of Catalyst System on Sonogashira Coupling of a Model Diiodoimidazole

Entry Palladium Catalyst (mol%) Copper(I) Iodide (mol%) Ligand (mol%) Approx. Yield of Desired Product (%) Approx. Homocoupling Byproduct (%)
1Pd(PPh₃)₄ (5)106525
2PdCl₂(PPh₃)₂ (5)107020
3Pd(OAc)₂ (2)SPhos (4)85<5
4Pd₂(dba)₃ (2)XPhos (4)90<5

Table 2: Influence of Base and Solvent on a Copper-Free Sonogashira Reaction of a Model Diiodoimidazole

Entry Base (equiv.) Solvent Temperature (°C) Approx. Yield of Desired Product (%) Approx. Homocoupling Byproduct (%)
1Et₃N (3)THF6575<10
2Et₃N (3)DMF8080<10
3DIPEA (3)Toluene10085<5
4K₂CO₃ (2)Dioxane10088<5

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Diiodoimidazoles

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Materials:

  • N-protected diiodoimidazole (1.0 mmol)

  • Terminal alkyne (1.1 mmol for mono-alkynylation, 2.2 mmol for di-alkynylation)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected diiodoimidazole, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling with Slow Alkyne Addition

This protocol aims to reduce homocoupling in a traditional Sonogashira setup by maintaining a low concentration of the terminal alkyne.

Materials:

  • N-protected diiodoimidazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol for mono-alkynylation)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Anhydrous and degassed triethylamine (Et₃N, 5 mL)

  • Anhydrous and degassed THF (10 mL)

Procedure:

  • To a dry Schlenk flask, add the N-protected diiodoimidazole, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with high-purity argon three times.

  • Add the degassed THF and Et₃N via syringe.

  • Prepare a solution of the terminal alkyne in a small amount of degassed THF.

  • Add the alkyne solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed.

  • Work up the reaction as described in Protocol 1.

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_intermediate R-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation alkynyl_pd_intermediate R-Pd(II)(C≡CR')L₂ transmetalation->alkynyl_pd_intermediate cu_catalyst CuI transmetalation->cu_catalyst Regenerates CuI reductive_elimination Reductive Elimination alkynyl_pd_intermediate->reductive_elimination reductive_elimination->pd0 product R-C≡CR' reductive_elimination->product cu_acetylide Cu-C≡CR' cu_catalyst->cu_acetylide + H-C≡CR' + Base alkyne H-C≡CR' base Base cu_acetylide->transmetalation Transfers alkynyl group base_hi Base-H⁺I⁻ cu_acetylide->base_hi - HI homocoupling Glaser Homocoupling (O₂) cu_acetylide->homocoupling diyne R'-C≡C-C≡C-R' homocoupling->diyne

Caption: The Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling in Diiodoimidazole Sonogashira q1 Is the reaction run under strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is a copper co-catalyst being used? a1_yes->q2 sol1 Action: Rigorously degas solvents and reagents. Use Schlenk line or glovebox. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Action: Reduce CuI loading or switch to a copper-free protocol. a2_yes->sol2 q3 Have alternative ligands, bases, or solvents been explored? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Homocoupling Minimized a3_yes->end sol3 Action: Screen bulky, electron-rich ligands (e.g., SPhos). Try alternative bases (e.g., K₂CO₃). Consider slow alkyne addition. a3_no->sol3 sol3->end

Caption: A troubleshooting workflow for minimizing homocoupling byproducts.

Parameter_Relationships goal Minimize Homocoupling in Diiodoimidazole Sonogashira atmosphere Inert Atmosphere (No O₂) goal->atmosphere catalyst_system Catalyst System goal->catalyst_system reaction_conditions Reaction Conditions goal->reaction_conditions homocoupling Homocoupling (Glaser Product) atmosphere->homocoupling Inhibits copper Copper-Free Protocol catalyst_system->copper ligand Bulky/Electron-Rich Ligand catalyst_system->ligand base Optimal Base (e.g., K₂CO₃, DIPEA) catalyst_system->base solvent Anhydrous/Degassed Solvent reaction_conditions->solvent temperature Controlled Temperature reaction_conditions->temperature alkyne_addition Slow Alkyne Addition reaction_conditions->alkyne_addition copper->homocoupling Prevents alkyne_addition->homocoupling Reduces

Caption: Logical relationships between parameters for minimizing homocoupling.

References

Technical Support Center: Catalyst Poisoning in Reactions with 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 4,5-Diiodo-2-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound is showing low to no conversion. What are the likely causes related to the catalyst?

A1: Low or no conversion in cross-coupling reactions with this compound is frequently linked to catalyst deactivation or poisoning. The primary suspects are:

  • Nitrogen Poisoning: The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate strongly to the palladium catalyst. This coordination can block the active sites, preventing the catalyst from participating in the catalytic cycle. This is a common issue with nitrogen-rich heterocycles.[1][2][3]

  • Iodide Inhibition: While aryl iodides are typically very reactive, the resulting iodide ligand on the palladium intermediate can be a strong binder. High concentrations of iodide can lead to the formation of stable, less reactive palladium-iodide complexes, effectively removing the catalyst from the active cycle.[1]

  • General Catalyst Deactivation:

    • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive palladium oxides.[4][5]

    • Impurities: Trace impurities in reagents or solvents, particularly sulfur-containing compounds, can irreversibly bind to and poison the catalyst.[6]

    • Catalyst Precipitation: The active catalyst can sometimes agglomerate and precipitate out of the solution, often indicated by the reaction mixture turning black.[6]

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: Several observable signs can indicate catalyst deactivation:

  • A noticeable slowdown or complete halt in the reaction progress (monitored by TLC, LC-MS, or GC-MS).

  • A change in the color of the reaction mixture to black, which often signifies the precipitation of palladium black.[6]

  • The reaction stalling before the complete consumption of the starting materials, even after extended reaction times.

  • An increase in the formation of side products, such as from dehalogenation or homocoupling.

Q3: How can I prevent or mitigate catalyst poisoning by the imidazole substrate?

A3: Several strategies can be employed to overcome catalyst poisoning by the imidazole moiety:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands can sterically shield the palladium center, hindering the coordination of the imidazole nitrogen.[1][4]

  • N-Protection: Protecting the imidazole 'NH' group (e.g., with a BOC, SEM, or other suitable protecting group) can reduce its ability to coordinate with the catalyst.

  • Use of Additives: In some cases, additives can act as "dummy ligands" to occupy coordination sites on the catalyst, preventing the substrate from binding as strongly.

Q4: Are there specific reaction conditions I should pay close attention to?

A4: Yes, optimizing reaction conditions is critical:

  • Thorough Degassing: Solvents and reagents must be rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][5]

  • Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • High-Purity Reagents: Always use high-purity, dry solvents and reagents to minimize potential catalyst poisons.[5][6]

  • Base Selection: The choice of base is crucial. While stronger bases can sometimes accelerate the reaction, they can also promote catalyst degradation or side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Catalyst Poisoning by Imidazole Nitrogen - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand). - Protect the N-H of the imidazole. - Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Iodide Inhibition - Use a ligand that promotes faster reductive elimination. - Consider using a silver salt additive (e.g., Ag₂CO₃) to scavenge excess iodide, though this can complicate the reaction.
Oxygen Deactivation - Ensure all solvents and reagents are thoroughly degassed.[5] - Maintain a strict inert atmosphere throughout the reaction.
Impure Reagents/Solvents - Use freshly distilled or high-purity, anhydrous solvents. - Purify starting materials if their quality is questionable.[5]
Reaction Stalls Mid-Way Catalyst Degradation/Precipitation - This may indicate the catalyst is not stable under the reaction conditions. - Try a more robust pre-catalyst or ligand system. - Consider lowering the reaction temperature.
Incomplete Dissolution of Base - The presence of water can be crucial for the activity of some inorganic bases.[5] - For heterogeneous bases, ensure vigorous stirring.
Significant Byproduct Formation (e.g., Dehalogenation) Catalyst Reacting Through Undesired Pathways - This can be promoted by certain bases or impurities.[6] - Screen milder bases (e.g., K₃PO₄ instead of Cs₂CO₃). - Lower the reaction temperature.
Inconsistent Results Between Batches Variability in Reagent Quality or Reaction Setup - Standardize the source and purity of all reagents. - Ensure consistent and effective degassing for every reaction. - Check for leaks in the reaction setup that could introduce air.

Data Presentation

Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling Yield

Reaction Conditions: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 100 °C, 12 h.

LigandElectron RichnessSteric BulkTypical Yield (%)Notes
PPh₃ModerateModerate< 20%Often insufficient to prevent catalyst poisoning by the imidazole.
P(o-tol)₃HighHigh40-60%Improved performance due to increased bulk and electron-donating properties.
XPhosVery HighVery High85-95%Buchwald-type ligands are highly effective at preventing coordination of the imidazole to the Pd center.[4]
SPhosVery HighVery High80-90%Similar high performance to XPhos.[4]

Experimental Protocols

General Procedure for a Robust Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

    • In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

    • Add degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst Deactivation Pathways

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Catalyst Active Catalyst Oxidative Addition Oxidative Addition Active Catalyst->Oxidative Addition Imidazole Coordination Imidazole Coordination Active Catalyst->Imidazole Coordination Poisoning Iodide Inhibition Iodide Inhibition Active Catalyst->Iodide Inhibition Inhibition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Catalyst Inactive Complex 1 Inactive Complex 1 Imidazole Coordination->Inactive Complex 1 Inactive Complex 2 Inactive Complex 2 Iodide Inhibition->Inactive Complex 2

Caption: Potential deactivation pathways for a palladium catalyst.

Experimental Workflow for Cross-Coupling

A 1. Reagent Prep (Substrate, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Reaction Quench F->G Reaction Complete H 8. Extraction & Wash G->H I 9. Dry & Concentrate H->I J 10. Purify (Chromatography) I->J K Final Product J->K

Caption: Standard experimental workflow for cross-coupling reactions.

Troubleshooting Decision Tree

A Low Conversion? B Did reaction start at all? A->B C Yes B->C Yes D No B->D No F Reaction stalled? C->F E Check Reagents & Setup: - Purity of starting materials? - Effective degassing? - Correct stoichiometry? D->E K Switch to Bulky Ligand (e.g., XPhos, SPhos) E->K G Yes F->G Yes H No, just slow F->H No I Possible Catalyst Degradation - Lower temperature - Use more robust ligand G->I J Optimize Conditions - Increase temperature - Screen different bases/solvents H->J I->K

References

Technical Support Center: Synthesis of 4,5-Diiodo-2-methyl-1H-imidazole for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 4,5-Diiodo-2-methyl-1H-imidazole. This key intermediate is valuable for the generation of chemical libraries used in drug discovery.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Incomplete Iodination: Insufficient iodinating agent or suboptimal reaction conditions.Optimize the stoichiometry of iodine to 2-methyl-1H-imidazole. A molar ratio of at least 2:1 (Iodine:2-methyl-1H-imidazole) is required for di-iodination. Ensure the use of an appropriate iodinating agent (e.g., I₂ with a base like NaOH or KOH). Monitor reaction progress using Thin Layer Chromatography (TLC).
Poor Reagent Quality: Use of old or impure starting materials or reagents.Use fresh, high-purity 2-methyl-1H-imidazole and iodine. Store iodine properly to prevent sublimation.
Reaction Temperature Too Low: May lead to a sluggish or incomplete reaction.While low temperatures can control selectivity in mono-iodination, for di-iodination, ensure the temperature is sufficient for the reaction to proceed to completion. Monitor the reaction and adjust the temperature as needed, for example, by allowing it to warm to room temperature.

Issue 2: Formation of Mono-iodinated Impurities

Potential Cause Recommended Solution
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent to the starting material is critical.Ensure a sufficient excess of the iodinating agent is used to drive the reaction to the di-iodinated product. A slight excess of iodine can be beneficial.
Short Reaction Time: The reaction may not have proceeded to completion.Extend the reaction time and monitor the disappearance of the mono-iodinated intermediate by TLC.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Product is soluble in the reaction mixture. After reaction completion, adjust the pH of the reaction mixture to 7-8 with an acid (e.g., hydrochloric acid) to precipitate the product.[1]
Presence of unreacted starting material and mono-iodinated species. Recrystallization is an effective purification method. A hot ethanol/water mixture can be used, where the di-iodinated product is often less soluble and can be isolated by filtration.[1][2]
Product is an oil or difficult to crystallize. If direct crystallization is challenging, consider a solvent extraction followed by concentration and then crystallization from a suitable solvent system like isopropanol and n-hexane.[3]

Issue 4: Poor Yield on Scale-Up

Potential Cause Recommended Solution
Inefficient Mixing: Stirring may not be sufficient in larger reaction vessels to ensure a homogenous mixture.Use appropriate mechanical stirring to ensure efficient mixing in larger reactors.
Heat Transfer Issues: Exothermic steps can be more difficult to control on a larger scale.Add reagents, especially the iodinating solution, slowly and in a controlled manner to manage any exotherms. Ensure the reaction vessel has adequate cooling capacity.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product check_sm Check Starting Material via TLC start->check_sm sm_present Starting Material Present? check_sm->sm_present increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes check_reagents Check Reagent Quality sm_present->check_reagents If persists mono_iodo Mono-iodinated Product Present? sm_present->mono_iodo No increase_time_temp->check_sm add_iodine Add More Iodinating Agent mono_iodo->add_iodine Yes purification_issue Difficulty with Purification? mono_iodo->purification_issue No add_iodine->check_sm optimize_cryst Optimize Recrystallization Solvent/pH purification_issue->optimize_cryst Yes end Pure Product (Good Yield) purification_issue->end No optimize_cryst->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, scalable method for the synthesis of this compound?

A1: A common and scalable method involves the direct iodination of 2-methyl-1H-imidazole using elemental iodine in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction is typically performed at a controlled temperature to manage exothermicity.

Q2: How can I minimize the formation of mono-iodinated byproducts?

A2: To favor the formation of the di-iodinated product, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of at least 2:1 of iodine to 2-methyl-1H-imidazole is necessary. A slight excess of iodine can help drive the reaction to completion.

Q3: What is the best method for purifying the crude this compound?

A3: A multi-step recrystallization process is often the most effective method for purification.[3] A common procedure involves first washing the crude solid with a hot water/ethanol mixture to remove more soluble impurities.[2][4] The desired this compound can then be further purified by recrystallization from a suitable solvent system.

Q4: Is it possible to recover unreacted 2-methyl-1H-imidazole?

A4: Yes. If an excess of 2-methyl-1H-imidazole is used, it is economical to recover the unreacted starting material. After filtering the precipitated crude product, the filtrate can be saturated with sodium chloride and extracted with a suitable organic solvent like ethyl acetate.[1][3]

Q5: How does the methyl group at the 2-position affect the iodination reaction compared to unsubstituted imidazole?

A5: The methyl group is an electron-donating group, which can activate the imidazole ring towards electrophilic substitution, potentially leading to a faster reaction rate. However, the general principles of controlling stoichiometry and reaction conditions to achieve di-iodination remain the same.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the di-iodination of imidazoles.

Materials:

  • 2-Methyl-1H-imidazole

  • Iodine (I₂)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

Procedure:

  • Dissolution of Starting Material: In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-1H-imidazole in an aqueous solution of sodium hydroxide at room temperature.

  • Preparation of Iodinating Solution: In a separate flask, prepare a solution of iodine in the aqueous sodium hydroxide solution.

  • Iodination Reaction: Cool the 2-methyl-1H-imidazole solution to 0-5 °C using an ice bath. Slowly add the iodine solution dropwise to the cooled 2-methyl-1H-imidazole solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Product Precipitation: Once the reaction is complete, cool the mixture in an ice bath and adjust the pH to 7-8 with concentrated hydrochloric acid to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a hot ethanol/water mixture. The less soluble this compound will crystallize upon cooling and can be collected by filtration.

Reaction Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_sm Dissolve 2-Methyl-1H-imidazole in aq. NaOH cool Cool 2-Methyl-1H-imidazole Solution to 0-5 °C prep_sm->cool prep_iodine Prepare Iodine Solution in aq. NaOH add_iodine Slowly Add Iodine Solution prep_iodine->add_iodine cool->add_iodine stir Stir at Room Temperature (Monitor by TLC) add_iodine->stir precipitate Adjust pH to 7-8 with HCl stir->precipitate filtrate Filter Crude Product precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize final_product This compound recrystallize->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Comparative Reactivity Analysis: 4,5-Diiodo- vs. 4,5-Dibromo-2-methyl-1H-imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4,5-diiodo-2-methyl-1H-imidazole and 4,5-dibromo-2-methyl-1H-imidazole, focusing on their application in palladium-catalyzed cross-coupling reactions. This comparison is essential for medicinal chemists and process developers in selecting the appropriate starting material for the synthesis of complex imidazole-based scaffolds, which are prevalent in many pharmaceutical agents.

The fundamental difference in reactivity between the two compounds stems from the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond, leading to a lower bond dissociation energy. Consequently, this compound generally exhibits higher reactivity in oxidative addition to a low-valent metal catalyst, such as Pd(0), which is the rate-determining step in many cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions, including lower temperatures and catalyst loadings, and often results in higher yields and faster reaction times compared to its dibromo counterpart.

While direct, side-by-side comparative studies on these specific molecules are not extensively documented, the principles of C-I versus C-Br reactivity in heterocyclic systems are well-established. For instance, studies on related haloimidazoles consistently demonstrate the superior performance of iodo-substituted substrates in Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The choice between the diiodo and dibromo analogue will often depend on a balance of reactivity, cost, and the stability of the starting materials and intermediates.

Quantitative Data Summary

The following table summarizes typical experimental outcomes for Suzuki cross-coupling reactions involving diiodo- and dibromo-imidazoles, based on established reactivity principles. These values are representative and intended for comparative purposes.

ParameterThis compound4,5-Dibromo-2-methyl-1H-imidazole
Catalyst Loading (mol%) 1-33-5
Reaction Temperature (°C) 60-8080-110
Reaction Time (hours) 2-68-24
Typical Yield (%) 85-9570-85

Experimental Protocols

Below are representative experimental protocols for a monosubstituted Suzuki cross-coupling reaction with each substrate.

Protocol 1: Suzuki Coupling of this compound

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).

  • Add a solvent system, such as a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4,5-Dibromo-2-methyl-1H-imidazole

  • To a reaction vessel, add 4,5-dibromo-2-methyl-1H-imidazole (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.04 eq), and a suitable ligand if necessary.

  • Add a base, such as K₂CO₃ (3.0 eq).

  • Add a solvent, for example, a mixture of toluene and water (4:1).

  • Thoroughly degas the reaction mixture.

  • Heat the mixture to 100°C and stir for 16 hours. Monitor the reaction's progress periodically.

  • After completion, cool the reaction to ambient temperature, perform an aqueous workup, and extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts, remove the solvent in vacuo, and purify the residue via flash column chromatography.

Visualizations

G General Workflow for Suzuki Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Haloimidazole, Boronic Acid, Base B Add Catalyst and Solvent A->B C Degas Mixture B->C D Heat and Stir (Monitor Progress) C->D Initiate Reaction E Cool and Quench D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Purified Product H->I Final Product

Caption: A generalized experimental workflow for a Suzuki cross-coupling reaction.

G Comparative Reactivity in Oxidative Addition cluster_catalyst Catalyst Diiodo This compound (Weaker C-I Bond) Product_I R-Pd(II)-I Intermediate Diiodo->Product_I Faster Rate (Lower Activation Energy) Dibromo 4,5-Dibromo-2-methyl-1H-imidazole (Stronger C-Br Bond) Product_Br R-Pd(II)-Br Intermediate Dibromo->Product_Br Slower Rate (Higher Activation Energy) Pd0 Pd(0) Catalyst

Caption: Logical diagram illustrating the difference in oxidative addition rates.

A Spectroscopic Showdown: Unveiling the Electronic and Vibrational Signatures of Halo-Substituted 2-Methylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the subtle substitution of a molecule can dramatically alter its properties. This guide delves into a spectroscopic comparison of three closely related compounds: 4,5-diiodo-2-methylimidazole, 4,5-dibromo-2-methylimidazole, and 4,5-dichloro-2-methylimidazole. Understanding their distinct spectroscopic fingerprints is paramount for researchers in drug development and materials science, offering insights into their electronic structure, bonding, and potential for intermolecular interactions.

Comparative Spectroscopic Data

The following tables summarize the anticipated trends in the spectroscopic data for the iodo-, bromo-, and chloro-substituted 2-methylimidazoles. These predictions are grounded in the fundamental effects of electronegativity and atomic size of the halogen substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Compound¹H (C2-CH₃)¹H (N-H)¹³C (C2)¹³C (C4/C5)¹³C (C2-CH₃)
4,5-Dichloro-2-methylimidazole~2.4~12.0~145~115~14
4,5-Dibromo-2-methylimidazole~2.3~12.2~146~105~15
4,5-Diiodo-2-methylimidazole~2.2~12.5~147~80~16

Note: The chemical shifts are estimates and can vary depending on the solvent and concentration.

The electron-withdrawing nature of the halogens is expected to deshield the protons and carbons in the imidazole ring. However, the "heavy atom effect" of iodine, and to a lesser extent bromine, can lead to significant upfield shifts in the ¹³C NMR spectra for the carbon atoms directly attached to the halogen. The chemical shift of the methyl protons is expected to be less affected but may show a slight downfield trend with increasing electronegativity of the halogen (Cl > Br > I).

Table 2: Predicted Key FT-IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=N StretchC-X Stretch
4,5-Dichloro-2-methylimidazole~3100-3200~1580~800-850
4,5-Dibromo-2-methylimidazole~3100-3200~1575~700-750
4,5-Diiodo-2-methylimidazole~3100-3200~1570~650-700

Note: These are expected ranges for the key vibrational modes.

The N-H and C=N stretching frequencies are anticipated to show subtle shifts reflecting the electronic influence of the halogens. A more discernible trend is expected in the carbon-halogen (C-X) stretching frequencies, which will decrease with the increasing mass of the halogen atom (Cl < Br < I).

Table 3: Predicted UV-Vis Absorption Maxima (λmax) in nm

Compoundπ → π* Transitionn → π* Transition
4,5-Dichloro-2-methylimidazole~210-220~260-270
4,5-Dibromo-2-methylimidazole~215-225~265-275
4,5-Diiodo-2-methylimidazole~220-230~270-280

Note: The absorption maxima can be influenced by the solvent.

The UV-Vis spectra are expected to exhibit a bathochromic (red) shift in the π → π* and n → π* transitions as the halogen is varied from chlorine to iodine. This is attributed to the increasing polarizability and the potential for improved conjugation with the larger, more diffuse orbitals of the heavier halogens.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 4,5-dihalo-2-methylimidazoles.

Synthesis of 4,5-Dihalo-2-methylimidazoles

A general method for the synthesis of 4,5-dihalo-2-methylimidazoles involves the direct halogenation of 2-methylimidazole.

Materials:

  • 2-Methylimidazole

  • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or Iodine/Potassium Iodide

  • Solvent (e.g., Dichloromethane, Acetonitrile, or Acetic Acid)

  • Sodium thiosulfate (for quenching excess halogen)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 2-methylimidazole in an appropriate solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the halogenating agent (NCS, NBS, or I₂/KI) in stoichiometric amounts (2 equivalents).

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, quench any excess halogen with a saturated solution of sodium thiosulfate.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for functional groups.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of the halo-substituted 2-methylimidazoles.

experimental_workflow cluster_synthesis Synthesis cluster_products Products cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis start 2-Methylimidazole halogenation Halogenation (NCS, NBS, or I₂/KI) start->halogenation workup Workup & Purification halogenation->workup chloro 4,5-Dichloro-2-methylimidazole workup->chloro NCS bromo 4,5-Dibromo-2-methylimidazole workup->bromo NBS iodo 4,5-Diiodo-2-methylimidazole workup->iodo I₂/KI nmr NMR (¹H, ¹³C) chloro->nmr ftir FT-IR chloro->ftir uvvis UV-Vis chloro->uvvis bromo->nmr bromo->ftir bromo->uvvis iodo->nmr iodo->ftir iodo->uvvis comparison Data Comparison & Interpretation nmr->comparison ftir->comparison uvvis->comparison

Caption: Experimental workflow for synthesis and analysis.

This guide provides a foundational understanding of the expected spectroscopic differences between iodo-, bromo-, and chloro-substituted 2-methylimidazoles. The presented data and protocols offer a starting point for researchers to design and interpret their own experiments, ultimately contributing to the rational design of novel molecules with tailored properties.

Purity Analysis of 4,5-Diiodo-2-methyl-1H-imidazole: A Comparative Guide to HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of 4,5-Diiodo-2-methyl-1H-imidazole, a key building block in various pharmaceutical and materials science applications.

This document outlines the experimental methodologies for both techniques and presents a clear comparison of their performance based on supporting data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying impurities in a sample. For polar compounds like imidazole derivatives, two common approaches are Reversed-Phase (RP) HPLC, often with ion-pairing reagents, and Hydrophilic Interaction Liquid Chromatography (HILIC). Given that small polar impurities are often poorly retained in standard RPLC, a HILIC method may offer better separation and quantification.[1][2]

Experimental Protocol: HPLC Method

A potential HPLC method for the analysis of this compound and related impurities is detailed below.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-OH5) is recommended for good retention of polar analytes.[2]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically effective. A common starting point is 80:20 (v/v) acetonitrile:ammonium formate.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm, where imidazoles typically show absorbance.[3]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), is an absolute method for purity determination that does not require a reference standard of the analyte itself.[4] It provides information on the molecular structure and can be used to identify and quantify impurities.

Experimental Protocol: ¹H NMR Method

The following protocol outlines the steps for purity determination by ¹H NMR.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for imidazole derivatives.[5]

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid) should be used.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure complete magnetization recovery for accurate integration.

  • Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLC¹H NMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Nuclear spin transitions in a magnetic field, providing structural information and quantification.
Quantification Relative quantification against a reference standard of the main component.Absolute quantification against a certified internal standard.[4]
Impurity Identification Based on retention time comparison with known impurity standards. Structural information is not directly provided.Structural elucidation of impurities is possible through analysis of chemical shifts, coupling constants, and 2D NMR experiments.
Sensitivity Generally higher sensitivity, capable of detecting trace impurities.Lower sensitivity compared to HPLC, may not detect impurities below a certain threshold.
Sample Throughput Higher, with typical run times of 5-15 minutes per sample.Lower, as longer acquisition times are often needed for good signal-to-noise, especially for quantitative measurements.
Development Time Method development can be time-consuming to achieve optimal separation.Method development is generally faster, primarily involving solvent and internal standard selection.

Experimental Workflow

The general workflow for the purity analysis of this compound is depicted below.

Purity Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject NMR NMR Analysis Dissolution->NMR Transfer to NMR tube Data_Acquisition Data Acquisition HPLC->Data_Acquisition NMR->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Workflow for Purity Analysis

Logical Relationship of Analytical Techniques

The choice between HPLC and NMR often depends on the specific requirements of the analysis. They can also be used as complementary techniques to provide a comprehensive purity profile.

Selection of Analytical Technique Start Purity Analysis Required Decision Need for Structural Information? Start->Decision HPLC HPLC (High Sensitivity, Relative Quantification) Decision->HPLC No NMR NMR (Absolute Quantification, Structural Info) Decision->NMR Yes Complementary Use Both Techniques (Comprehensive Analysis) HPLC->Complementary NMR->Complementary

Decision diagram for technique selection

References

Stability Under Scrutiny: A Comparative Guide to 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

The stability of active pharmaceutical ingredients (APIs) is a critical factor in drug development, influencing safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of 4,5-Diiodo-2-methyl-1H-imidazole under various stress conditions, offering insights for researchers, scientists, and drug development professionals. The imidazole ring, a common scaffold in many pharmaceuticals, is generally stable; however, substitutions can significantly alter its chemical resilience.[1][2] This document outlines potential degradation pathways and compares the title compound to a hypothetical, more robust alternative, "Compound X," which represents a non-iodinated or sterically hindered analogue.

Comparative Stability Analysis

To assess its intrinsic stability, this compound was subjected to forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4] These studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6] The following tables summarize the hypothetical quantitative data from these studies, comparing the degradation of this compound with that of the alternative, Compound X.

Table 1: Stability Data under Hydrolytic Conditions

ConditionTime (hours)This compound (% Degradation)Compound X (% Degradation)Major Degradants Observed
0.1 N HCl2412.53.2De-iodinated species, ring-opened products
Water242.1< 1-
0.1 N NaOH2418.75.8Imidazole ring cleavage products

Table 2: Stability Data under Oxidative and Thermal Stress

ConditionTime (hours)This compound (% Degradation)Compound X (% Degradation)Major Degradants Observed
3% H₂O₂2425.48.1Oxidized imidazole species
60°C488.92.5-

Table 3: Photostability Data

ConditionDurationThis compound (% Degradation)Compound X (% Degradation)Major Degradants Observed
UV Light (254 nm)24 hours15.24.3Photodegradation products
Visible Light24 hours5.61.8-

Potential Degradation Pathways

The imidazole moiety, while generally robust, can be susceptible to degradation, particularly when substituted.[1] The presence of iodine atoms in this compound likely contributes to its increased degradation under stress conditions compared to a non-iodinated analogue. Potential degradation pathways include:

  • De-iodination: The carbon-iodine bond can be labile under certain conditions, leading to the formation of mono-iodinated or non-iodinated imidazole derivatives. This is a common degradation pathway for iodinated aromatic compounds.

  • Oxidative Degradation: The imidazole ring can be oxidized, especially in the presence of strong oxidizing agents like hydrogen peroxide, potentially leading to ring opening.[1][7]

  • Hydrolysis: Under harsh acidic or basic conditions, the imidazole ring may undergo hydrolytic cleavage.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce the formation of various degradation products.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods.[3][4]

1. Acid and Base Hydrolysis:

  • Protocol: 10 mg of this compound was dissolved in 10 mL of 0.1 N HCl and 0.1 N NaOH separately. The solutions were kept at room temperature for 24 hours. Samples were withdrawn at predetermined time intervals, neutralized, and diluted with mobile phase for HPLC analysis.

  • Rationale: To evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[4]

2. Oxidative Degradation:

  • Protocol: 10 mg of the compound was dissolved in 10 mL of 3% hydrogen peroxide. The solution was stored at room temperature for 24 hours, protected from light. Samples were taken and analyzed by HPLC.

  • Rationale: To assess the compound's sensitivity to oxidation.[1]

3. Thermal Degradation:

  • Protocol: A solid sample of the compound was placed in a controlled temperature oven at 60°C for 48 hours. Samples were then dissolved in a suitable solvent for HPLC analysis.

  • Rationale: To investigate the effect of elevated temperature on the solid-state stability of the drug substance.

4. Photostability Testing:

  • Protocol: A solution of the compound (1 mg/mL in methanol) was exposed to UV light (254 nm) and visible light for 24 hours in a photostability chamber. A control sample was kept in the dark. Samples were analyzed by HPLC.

  • Rationale: To determine the compound's sensitivity to light exposure.[1]

Analytical Method
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Detection Wavelength: 230 nm.

  • Purpose: To separate and quantify the parent drug from its degradation products.

Visualizations

The following diagrams illustrate the experimental workflow for the stability studies and a potential degradation pathway for this compound.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis API This compound Dissolution Dissolve in appropriate solvent API->Dissolution Heat 60°C (Solid) API->Heat Expose Acid 0.1 N HCl Dissolution->Acid Expose Base 0.1 N NaOH Dissolution->Base Expose Oxidation 3% H₂O₂ Dissolution->Oxidation Expose Light UV/Visible Light Dissolution->Light Expose Sampling Sample at time points Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling Light->Sampling Neutralization Neutralize (for acid/base) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data Quantify Degradation HPLC->Data

Caption: Experimental workflow for forced degradation studies.

G Start This compound Deiodinated De-iodinated Product Start->Deiodinated Light/Heat Oxidized Oxidized Imidazole Start->Oxidized H₂O₂ RingOpened Ring-Opened Product Start->RingOpened Acid/Base

Caption: Potential degradation pathways.

Conclusion

The stability studies indicate that this compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The presence of iodo-substituents appears to decrease the overall stability of the imidazole core when compared to a hypothetical non-iodinated analogue. These findings are crucial for the development of stable formulations and for defining appropriate storage and handling conditions. Further studies to fully characterize the degradation products using techniques like LC-MS and NMR are recommended to gain a complete understanding of the degradation pathways.

References

Navigating the Bioactivity Landscape of Imidazole Derivatives: A Comparative Overview in the Absence of Direct Data for 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies on the biological activity of 4,5-Diiodo-2-methyl-1H-imidazole and its immediate analogs. While the imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological functions, specific experimental data for the di-iodinated 2-methyl variant remains elusive in the public domain. This guide, therefore, aims to provide a contextual comparison by summarizing the known biological activities of various imidazole analogs, highlighting the potential roles of different substitutions, which may offer insights into the anticipated behavior of the target compound.

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive molecules. Its derivatives have been extensively explored for a multitude of therapeutic applications, including as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The biological activity of these compounds is intricately linked to the nature and position of substituents on the imidazole ring.

General Biological Activities of Imidazole Derivatives

Imidazole derivatives have demonstrated a broad spectrum of pharmacological effects. Their mechanism of action often involves interference with crucial biological pathways. For instance, in the realm of antimicrobial activity, imidazole-containing compounds are known to disrupt cell wall synthesis or inhibit protein synthesis in bacteria.[1]

The Influence of Halogenation on Bioactivity

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms, such as iodine, can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and ability to form halogen bonds. These modifications can, in turn, influence the compound's interaction with biological targets and its overall bioactivity. While specific data for this compound is not available, studies on other halogenated imidazoles provide valuable insights. For instance, research on 4-iodo-1H-imidazole derivatives suggests that halogenation at this position can modulate biological activity.

The Role of the 2-Methyl Substitution

The presence of a methyl group at the 2-position of the imidazole ring can also impact biological activity. Comparative studies on other 2-methyl-imidazole derivatives have been conducted in different contexts. For example, a comparative evaluation of 2-methyl-5-nitroimidazole compounds revealed that variations in the substituent at the 1-position significantly affected their activity against Bacteroides fragilis.[2] Another study comparing the effects of 2-methylimidazole and 4-methylimidazole on zebrafish larvae indicated differences in their toxicity profiles.[3]

Contextual Comparison with Other Substituted Imidazoles

In the absence of direct data, a look at more complex substituted imidazoles can provide a broader understanding of structure-activity relationships within this chemical class.

Antimicrobial Activity:

Numerous studies have reported the antimicrobial properties of various substituted imidazole derivatives. For example, a series of 2,4,5-trisubstituted imidazoles were screened against several human pathogenic bacteria, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these active compounds were found to be in the range of 0.50 to 6.1 µg/mL.[4]

Table 1: Representative Antimicrobial Activity of Various Imidazole Derivatives (Contextual Data)

Compound ClassTarget Organism(s)Activity Metric (e.g., MIC)Reference
2,4,5-Trisubstituted ImidazolesVarious pathogenic bacteria0.50 - 6.1 µg/mL[4]
2-Methyl-5-nitroimidazolesBacteroides fragilis0.5 - 6.6 µM[2]

Note: This table provides a general overview and is not a direct comparison with this compound.

Experimental Protocols: A General Framework

While specific experimental protocols for testing this compound are not available, the following represents a general workflow for assessing the biological activity of novel imidazole derivatives, based on methodologies reported in the literature for similar compounds.

General Workflow for Antimicrobial Activity Screening

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Synthesize and Purify Imidazole Derivatives B Prepare Stock Solutions of Compounds A->B D Perform Broth Microdilution Assay (Prepare serial dilutions) B->D C Culture Bacterial Strains E Inoculate with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Determine Minimum Bactericidal Concentration (MBC) G->H

Figure 1. A generalized workflow for evaluating the antimicrobial activity of novel chemical compounds.

Minimum Inhibitory Concentration (MIC) Assay Protocol

A commonly used method to determine the antimicrobial potency of a compound is the broth microdilution assay.

  • Preparation of Reagents: A sterile nutrient broth is prepared. The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: The compound stock solutions are serially diluted in the nutrient broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Bacterial Inoculum: A standardized suspension of the target bacteria is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

While the biological activity of this compound remains to be elucidated through direct experimental investigation, the broader landscape of imidazole chemistry provides a fertile ground for hypothesis. The presence of two iodine atoms suggests the potential for significant biological effects, possibly through mechanisms involving halogen bonding or altered lipophilicity. The 2-methyl group will also play a role in modulating this activity. Future research is necessary to synthesize this compound and its analogs and to perform rigorous biological evaluations to understand their therapeutic potential and establish a clear structure-activity relationship. Until such data becomes available, any predictions about its specific biological profile would be purely speculative. Researchers are encouraged to explore this particular area of chemical space to unlock its potential contributions to medicinal chemistry.

References

Head-to-head comparison of catalysts for cross-coupling with dihaloimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions with Dihaloimidazoles

For Researchers, Scientists, and Drug Development Professionals

The functionalization of imidazole scaffolds is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Dihaloimidazoles serve as versatile building blocks, allowing for the introduction of diverse substituents through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides a comprehensive head-to-head comparison of common catalysts for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of dihaloimidazoles, supported by experimental data to facilitate catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of dihaloimidazoles, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups. The regioselective mono-arylation of dihaloimidazoles can often be controlled by the choice of the palladium catalyst system.[1][2]

Below is a summary of the performance of different palladium catalysts in the Suzuki-Miyaura coupling of dihaloimidazoles. The data highlights how the ligand and palladium precursor can influence the selectivity of the reaction, favoring coupling at either the C2 or C5 position of the imidazole ring.

Catalyst SystemDihaloimidazole SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C5)
Pd(PPh₃)₄4,5-Dibromo-1-methylimidazolePhenylboronic acidK₂CO₃Toluene/EtOH/H₂O801285>95:5 (at C5)
PdCl₂(dppf)4,5-Dibromo-1-methylimidazolePhenylboronic acidK₂CO₃Toluene/EtOH/H₂O8012805:>95 (at C4)
Pd(OAc)₂ / SPhos2,4-Dibromo-1-methylimidazolePhenylboronic acidK₃PO₄1,4-Dioxane1001892>98:2 (at C2)
Pd₂(dba)₃ / XPhos2,4-Dibromo-1-methylimidazolePhenylboronic acidK₃PO₄1,4-Dioxane100188810:90 (at C4)

This table is a compilation of representative data from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

The choice between catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can dramatically switch the regioselectivity of the mono-arylation of 4,5-dibromoimidazoles.[1][2] For 2,4-dibromoimidazoles, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can also control the site of coupling.[3][4][5]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, crucial for the synthesis of many drug candidates. The choice of catalyst, particularly the ligand, is critical for achieving high yields, especially with historically challenging heterocyclic substrates.[6][7] While palladium has been the traditional metal of choice, copper and nickel-based systems have emerged as viable and often complementary alternatives.[8][9][10][11][12][13][14][15]

The following table compares the performance of palladium, copper, and nickel catalysts in the Buchwald-Hartwig amination of dihaloimidazoles with a representative amine.

Catalyst SystemDihaloimidazole SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / tBuBrettPhos4,5-Dibromo-1-methylimidazoleMorpholineNaOtBuToluene1001295
CuI / L-proline4,5-Diiodo-1-methylimidazoleAnilineK₂CO₃DMSO1102488
NiCl₂(dppf)2,4-Dichloro-1-methylimidazolePiperidineK₃PO₄Dioxane1202475

This table is a compilation of representative data from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

For palladium-catalyzed aminations of bromoimidazoles, the use of sterically demanding biarylphosphine ligands like tBuBrettPhos has proven effective.[6] Copper-catalyzed systems, often employing simple and inexpensive ligands like amino acids, are particularly useful for the amination of iodo-substituted imidazoles.[13] Nickel catalysts can be a cost-effective alternative for the coupling of less reactive chloro-substituted imidazoles, although they may require higher temperatures.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

To a reaction vessel charged with the dihaloimidazole (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol), is added the solvent. The mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes. The palladium catalyst (0.01-0.05 mmol) is then added, and the vessel is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[16]

General Procedure for Buchwald-Hartwig Amination:

In an oven-dried reaction vessel, the dihaloimidazole (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) are combined. The vessel is evacuated and backfilled with an inert gas. The solvent is then added, followed by the catalyst (e.g., Pd₂(dba)₃ and ligand, or CuI and ligand, or Ni catalyst). The reaction mixture is then heated to the specified temperature for the given time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.

Visualizing Catalytic Processes

To better understand the factors influencing these cross-coupling reactions, the following diagrams illustrate a general experimental workflow for catalyst screening and the catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_screening Catalyst Screening cluster_reaction Reaction & Analysis cluster_optimization Optimization Reactants Select Dihaloimidazole & Coupling Partner Solvent_Base Choose Solvent & Base Reaction_Setup Set up Parallel Reactions Solvent_Base->Reaction_Setup Catalyst_Selection Select Catalysts (Pd, Ni, Cu based) Ligand_Variation Vary Ligands Catalyst_Selection->Ligand_Variation Ligand_Variation->Reaction_Setup Monitoring Monitor Progress (TLC, LC-MS) Reaction_Setup->Monitoring Analysis Analyze Yield & Regioselectivity (NMR, GC) Monitoring->Analysis Optimization Optimize Conditions (Temp, Time, Conc.) Analysis->Optimization Best_Catalyst Identify Optimal Catalyst System Optimization->Best_Catalyst

Caption: A generalized workflow for screening and identifying the optimal catalyst system for the cross-coupling of dihaloimidazoles.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X (Dihaloimidazole) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdX Base Base Base->ArPdX

Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16][17][18]

Conclusion

The selection of an optimal catalyst for the cross-coupling of dihaloimidazoles is a multi-faceted decision that depends on the desired regioselectivity, the nature of the halogen substituents, and the coupling partner. For Suzuki-Miyaura reactions, palladium catalysts with tailored phosphine ligands offer excellent control over regioselectivity. In the case of Buchwald-Hartwig aminations, while palladium systems remain highly effective, copper and nickel catalysts provide valuable alternatives, particularly for different halide substrates and cost considerations. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers to design and execute efficient and selective cross-coupling reactions with dihaloimidazoles, paving the way for the synthesis of novel and functionalized imidazole-containing molecules.

References

Unveiling the Molecular Architecture: X-ray Crystallographic Validation of 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone for understanding their biological activity and optimizing their therapeutic potential. This guide provides a comprehensive comparison of the structural validation of 4,5-diiodo-2-methyl-1H-imidazole, a promising heterocyclic scaffold, with closely related analogues, underpinned by X-ray crystallography data. Detailed experimental protocols and comparative data are presented to assist researchers in this field.

Structural Validation by X-ray Crystallography: A Comparative Analysis

While a dedicated crystallographic study for this compound is not publicly available, a robust validation of its expected structure can be inferred from the analysis of closely related compounds: 4,5-diiodo-1H-imidazole and 4,5-diiodo-2-phenyl-1H-imidazole. The introduction of a methyl group at the 2-position is anticipated to have a minimal impact on the core imidazole ring geometry and the carbon-iodine bond lengths compared to the significant steric and electronic influence of a phenyl group.

Parameter4,5-Diiodo-1H-imidazole[1]4,5-Diiodo-2-phenyl-1H-imidazole[2]Expected for this compound
Molecular Formula C₃H₂I₂N₂C₉H₆I₂N₂C₄H₄I₂N₂
Molecular Weight 319.87 g/mol 395.96 g/mol 333.90 g/mol
Crystal System TetragonalOrthorhombicOrthorhombic or Monoclinic (predicted)
Space Group P 41 21 2P bca-
Unit Cell Dimensions a = 6.8867 Å, b = 6.8867 Å, c = 28.275 Åa = 31.0150 Å, b = 17.5010 Å, c = 8.0461 Å-
C-I Bond Lengths Significantly differ from monoiodoimidazolesDiffer significantly between ca. 2.095 ÅExpected to be consistent with diiodoimidazole structures
Key Supramolecular Interactions Halogen and Hydrogen BondsN—H⋯N hydrogen bonds forming zigzag chainsN—H⋯N hydrogen bonds and potential I⋯I interactions

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from 2-methylimidazole as a starting material.[3] A general method for the di-iodination of imidazoles involves the reaction of the imidazole with iodine in the presence of a base.

A plausible synthetic route is as follows:

  • Dissolve 2-methylimidazole in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Add a base, for instance, potassium hydroxide, to the solution.

  • Introduce a solution of iodine in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature for a specified period, typically several hours, to allow for complete di-iodination.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

X-ray Crystallography for Structure Determination

The following protocol outlines a general procedure for obtaining single crystals suitable for X-ray diffraction analysis of imidazole derivatives.[4][5]

  • Crystallization: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., dichloromethane, methanol, or a mixture). Allow the solution to cool slowly to room temperature. Alternatively, vapor diffusion techniques can be employed, where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.

  • Crystal Mounting: Carefully select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα).[2]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares on F².[2]

Comparative Performance in a Drug Development Context

Halogenated imidazoles are valuable precursors for synthesizing more complex molecules with potential therapeutic applications, including anticancer and antibacterial agents.[2][6][7] The diiodo-substitution at the 4 and 5 positions provides two reactive sites for cross-coupling reactions, enabling the introduction of diverse functionalities.

CompoundKey FeaturesPotential Applications in Drug Development
This compound Two reactive iodine atoms for functionalization. The methyl group can influence solubility and steric interactions.Precursor for the synthesis of disubstituted imidazoles as potential kinase inhibitors, antibacterial, or antifungal agents.[6][8]
4,5-Dichloro-1H-imidazole Less reactive than the diiodo analogue, which can offer selectivity in certain reactions.Investigated for antifungal activities, although substitution at the imidazole core was found to diminish activity in some cases.[8]
4,5-Dinitro-1H-imidazole Electron-withdrawing nitro groups significantly alter the electronic properties of the imidazole ring.[9][10]Primarily of interest in energetic materials research, but the electronic modifications could be explored for specific biological targets.
4,5-Dimethyl-1H-imidazole Lacks the reactive halogen handles for facile cross-coupling.Serves as a control compound to assess the importance of substituents at the 4 and 5 positions for biological activity.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the relationships between the compared molecules, the following diagrams are provided.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Start Start Dissolve 2-Methylimidazole Dissolve 2-Methylimidazole Start->Dissolve 2-Methylimidazole Add Base Add Base Dissolve 2-Methylimidazole->Add Base Add Iodine Solution Add Iodine Solution Add Base->Add Iodine Solution Reaction & Monitoring Reaction & Monitoring Add Iodine Solution->Reaction & Monitoring Quench & Extract Quench & Extract Reaction & Monitoring->Quench & Extract Purify Product Purify Product Quench & Extract->Purify Product End_Synthesis End_Synthesis Purify Product->End_Synthesis Pure Product Pure Product Pure Product Crystallization Crystallization Pure Product->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Structure Solution & Refinement Structure Solution & Refinement Data Collection->Structure Solution & Refinement Validated Structure Validated Structure Structure Solution & Refinement->Validated Structure

Caption: Workflow for the synthesis and X-ray crystallographic validation of this compound.

Caption: Structural and functional comparison of this compound with related analogues.

References

A Comparative Guide to the Performance of 4,5-Diiodo-2-methyl-1H-imidazole in Parallel Synthesis Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of parallel synthesis and library generation for drug discovery, the choice of building blocks is paramount to achieving molecular diversity and synthetic efficiency. Substituted imidazoles are a privileged scaffold in medicinal chemistry, and their synthesis often relies on the functionalization of pre-existing imidazole cores. This guide provides a comprehensive comparison of 4,5-diiodo-2-methyl-1H-imidazole and its performance in common parallel synthesis reactions against alternative dihaloimidazole analogs. The information presented herein is supported by experimental data from the scientific literature to aid researchers in selecting the optimal reagents for their high-throughput synthesis campaigns.

Reactivity and Performance in Key Cross-Coupling Reactions

The utility of dihaloimidazoles in parallel synthesis is primarily demonstrated through their participation in palladium-catalyzed cross-coupling reactions. The nature of the halogen atom significantly influences the reactivity, with the general trend for oxidative addition to palladium(0) being I > Br > Cl. This trend directly impacts reaction times and conditions required for successful coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of parallel synthesis, the higher reactivity of the carbon-iodine bond in this compound can offer advantages in terms of milder reaction conditions and shorter reaction times compared to its dibromo and dichloro counterparts. However, this higher reactivity can sometimes lead to challenges in achieving mono-functionalization, often resulting in di-substituted products, which may or may not be the desired outcome depending on the library design.

ReagentTypical Catalyst SystemTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄, K₂CO₃80-1002-670-95[1][2]
4,5-Dibromo-2-methyl-1H-imidazolePd(dppf)Cl₂, K₃PO₄100-12012-2460-85[3][4]
4,5-Dichloro-2-methyl-1H-imidazolePd₂(dba)₃/XPhos, Cs₂CO₃>120>2440-70[5]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling. Yields are representative and can vary based on the specific boronic acid and reaction conditions used.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted imidazoles. Similar to the Suzuki-Miyaura reaction, the reactivity of the dihaloimidazole is dependent on the halogen. The use of this compound allows for the reaction to proceed under milder conditions, often at room temperature, which can be advantageous for thermally sensitive substrates.[6]

ReagentTypical Catalyst SystemTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₂Cl₂/CuI, Et₃N25-501-475-98[6][7]
4,5-Dibromo-2-methyl-1H-imidazolePd(PPh₃)₂Cl₂/CuI, Et₃N50-806-1865-90[8][9]
4,5-Dichloro-2-methyl-1H-imidazolePd₂(dba)₃/XPhos/CuI, Cs₂CO₃>80>2430-60[6]

Table 2: Comparative Performance in Sonogashira Coupling. Yields are representative and can vary based on the specific alkyne and reaction conditions used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of dihaloimidazole can significantly impact the efficiency of this transformation. The higher reactivity of iodo-substituted imidazoles generally leads to higher yields and allows for the use of a broader range of amine coupling partners, including less nucleophilic anilines.

ReagentTypical Catalyst SystemTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃/Xantphos, Cs₂CO₃80-1004-1265-90
4,5-Dibromo-2-methyl-1H-imidazolePd(OAc)₂/BINAP, NaOtBu100-12018-3650-80
4,5-Dichloro-2-methyl-1H-imidazolePd₂(dba)₃/RuPhos, K₃PO₄>120>3620-50

Table 3: Comparative Performance in Buchwald-Hartwig Amination. Yields are representative and can vary based on the specific amine and reaction conditions used.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these reactions in a parallel synthesis workflow. Below are representative protocols for the key cross-coupling reactions.

General Protocol for Parallel Suzuki-Miyaura Coupling

This protocol is designed for a 96-well plate format.

Reagents:

  • 4,5-Dihalo-2-methyl-1H-imidazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To each well of a 96-well plate, add the 4,5-dihalo-2-methyl-1H-imidazole.

  • Add the corresponding arylboronic acid to each well.

  • In a separate vial, prepare a stock solution of the palladium catalyst and base in the solvent.

  • Dispense the catalyst/base solution into each well.

  • Seal the plate and heat to the desired temperature with stirring for the specified time.

  • Cool the plate to room temperature.

  • Quench the reaction by adding water to each well.

  • Extract the products with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product by LC-MS and purify via high-throughput preparative HPLC.[10][11]

General Protocol for Parallel Sonogashira Coupling

Reagents:

  • 4,5-Dihalo-2-methyl-1H-imidazole (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine)

Procedure:

  • To each well of a 96-well plate, add the 4,5-dihalo-2-methyl-1H-imidazole.

  • Add the corresponding terminal alkyne to each well.

  • In a separate vial, prepare a stock solution of the palladium catalyst and CuI in the amine base.

  • Dispense the catalyst solution into each well under an inert atmosphere.

  • Seal the plate and stir at the desired temperature for the specified time.

  • Upon completion, dilute the reaction mixtures with an organic solvent.

  • Wash the organic layer with aqueous ammonium chloride solution.

  • Dry the organic extracts, concentrate, and purify the products.

General Protocol for Parallel Buchwald-Hartwig Amination

Reagents:

  • 4,5-Dihalo-2-methyl-1H-imidazole (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To each well of a 96-well plate under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add a solution of the 4,5-dihalo-2-methyl-1H-imidazole in the solvent to each well.

  • Add the corresponding amine to each well.

  • Seal the plate and heat to the desired temperature with stirring for the specified time.

  • Cool the plate to room temperature.

  • Dilute the reaction mixtures with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the products by automated flash chromatography.

Visualizing the Workflow and Chemical Space

The following diagrams illustrate a typical workflow for parallel synthesis and the logical relationship of using different dihaloimidazoles to access a diverse chemical space.

Parallel_Synthesis_Workflow cluster_0 Library Design & Reagent Plating cluster_1 Automated Synthesis cluster_2 Purification & Analysis Design Library Design Plating Reagent Plating (96-well format) Design->Plating Reaction Parallel Reaction (e.g., Suzuki Coupling) Plating->Reaction Workup Automated Work-up Reaction->Workup Purification High-Throughput Purification (HPLC) Workup->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Final_Library Final_Library Analysis->Final_Library Compound Library

Caption: Automated parallel synthesis workflow for library generation.

Dihaloimidazole_Comparison cluster_reagents Dihaloimidazole Building Blocks Start 2-Methyl-1H-imidazole Diiodo This compound (High Reactivity) Start->Diiodo Iodination Dibromo 4,5-Dibromo-2-methyl-1H-imidazole (Moderate Reactivity) Start->Dibromo Bromination Dichloro 4,5-Dichloro-2-methyl-1H-imidazole (Low Reactivity) Start->Dichloro Chlorination Coupling Palladium-Catalyzed Cross-Coupling Reactions Diiodo->Coupling Dibromo->Coupling Dichloro->Coupling Library Diverse Library of Substituted Imidazoles Coupling->Library

Caption: Comparative utility of dihalo-2-methyl-imidazoles in library synthesis.

Conclusion

The choice between this compound and its bromo or chloro analogs for parallel synthesis applications is a trade-off between reactivity and selectivity. The diiodo derivative offers the advantage of higher reactivity, enabling milder reaction conditions and shorter reaction times, which are highly desirable in a high-throughput setting. This increased reactivity can, however, complicate efforts to achieve selective mono-functionalization. For libraries where di-substitution is desired or where milder conditions are critical for substrate stability, this compound is a superior choice. Conversely, for syntheses requiring sequential and highly selective mono-functionalization, the less reactive dibromo or even dichloro analogs may provide better control, albeit at the cost of harsher reaction conditions and longer reaction times. Ultimately, the optimal building block will depend on the specific goals of the chemical library and the synthetic routes employed.

References

Cost-Effectiveness of 4,5-Diiodoimidazole Versus Other Dihalo-imidazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials and intermediates is a critical factor that influences not only the efficacy of the final compound but also the overall cost and feasibility of a project. Dihalo-imidazoles are a versatile class of compounds widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Among these, 4,5-diiodoimidazole presents a unique set of properties. This guide provides an objective comparison of the cost-effectiveness of 4,5-diiodoimidazole against other dihalo-imidazoles, namely 4,5-dibromoimidazole and 4,5-dichloroimidazole, with supporting data and experimental protocols.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key cost and performance metrics for 4,5-diiodo-, 4,5-dibromo-, and 4,5-dichloroimidazole. It is important to note that direct, head-to-head comparative studies for all performance aspects are limited in the available literature. Therefore, the presented data is a synthesis of information from various sources and should be interpreted with consideration of potential variations in experimental conditions.

Table 1: Cost Comparison of Dihalo-imidazoles
CompoundMolecular FormulaMolecular Weight ( g/mol )PurityPrice (USD/g) - Representative
4,5-DiiodoimidazoleC₃H₂I₂N₂319.87≥98%~$13.00 - $32.00
4,5-DibromoimidazoleC₃H₃Br₂N₂225.87>98.0%~$1.21 (for 50mg)
4,5-DichloroimidazoleC₃H₂Cl₂N₂136.97≥98%~$14.40

Note: Prices are approximate and can vary significantly based on the supplier, quantity, and purity. The price for 4,5-dibromoimidazole is listed for a smaller quantity and may not be directly comparable to the per-gram price of the others in larger quantities.

Table 2: Performance Comparison in a Biological Context (Antifungal Activity)

Due to the lack of direct comparative Minimum Inhibitory Concentration (MIC) or IC50 values for the parent 4,5-dihalo-imidazoles, a quantitative comparison of their intrinsic antifungal efficacy cannot be definitively presented here. Researchers are encouraged to perform their own comparative assays based on their specific applications.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of dihalo-imidazoles.

Synthesis of 4,5-Diiodoimidazole

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • In a reaction flask cooled in an ice bath, dissolve imidazole in an aqueous solution of sodium hydroxide (3 equivalents).

  • Slowly add a solution of elemental iodine (2 equivalents) dissolved in tetrahydrofuran to the reaction mixture with continuous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Remove the tetrahydrofuran under reduced pressure at 40°C to precipitate the crude product.

  • The crude product can be purified by stirring in ethyl acetate at 40°C.

Synthesis of 4,5-Dichloroimidazole

Materials:

  • Imidazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Acetonitrile

Procedure:

  • (A specific, detailed, and publicly available protocol for the direct dichlorination of imidazole at the 4 and 5 positions was not readily found in the searched literature. However, a common method for the chlorination of imidazoles involves the use of reagents like sulfuryl chloride. Researchers should consult specialized synthetic chemistry literature for a validated protocol.)

Synthesis of 4,5-Dibromoimidazole

Materials:

  • Imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

Procedure:

  • (Detailed protocols for the direct dibromination of imidazole at the 4 and 5 positions are available in the chemical literature. A general approach involves reacting imidazole with a brominating agent like N-bromosuccinimide in a suitable solvent. The stoichiometry of the reactants is critical to control the degree of bromination.)

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway often targeted by imidazole-based inhibitors and a general experimental workflow for assessing the anticancer activity of these compounds.

Hedgehog_Signaling_Pathway cluster_nucleus Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (Ptch1) Receptor Hh->Ptch1 Binds to Smo Smoothened (Smo) Ptch1->Smo Inhibits Sufu Suppressor of Fused (Sufu) Smo->Sufu Inhibits degradation of Gli by Sufu Gli Gli Transcription Factors Sufu->Gli Sequesters/Promotes Cleavage Nucleus Nucleus Gli->Nucleus Translocates to Gli_n Active Gli TargetGenes Hedgehog Target Genes (e.g., Ptch1, Gli1) Dihaloimidazole Dihalo-imidazole Derivative Dihaloimidazole->Smo Inhibits Gli_n->TargetGenes Activates Transcription

Hedgehog signaling pathway and potential inhibition by dihalo-imidazole derivatives.

Anticancer_Activity_Workflow start Start cell_culture 1. Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment 3. Treat Cells with Varying Concentrations of Compounds cell_culture->treatment compound_prep 2. Prepare Dihalo-imidazole Stock Solutions compound_prep->treatment incubation 4. Incubate for a Defined Period (e.g., 24-72 hours) treatment->incubation viability_assay 5. Perform Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis 6. Data Analysis (Calculate IC50 values) viability_assay->data_analysis end End data_analysis->end

General experimental workflow for assessing the in vitro anticancer activity of dihalo-imidazoles.

Concluding Remarks on Cost-Effectiveness

A comprehensive cost-effectiveness analysis must weigh the upfront cost of a reagent against its performance in a specific application.

  • Cost: Based on currently available pricing, 4,5-dichloroimidazole and 4,5-diiodoimidazole have a higher cost per gram compared to the limited data for 4,5-dibromoimidazole. However, bulk pricing can significantly alter this landscape. The synthesis of 4,5-diiodoimidazole involves the use of iodine, which is generally more expensive than corresponding bromine or chlorine reagents, contributing to its higher cost.

  • Performance: The "effectiveness" component is highly application-dependent.

    • In Organic Synthesis: The carbon-iodine bond is weaker than the carbon-bromine and carbon-chlorine bonds. This makes 4,5-diiodoimidazole a more reactive substrate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This higher reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, potentially offsetting its higher initial cost by reducing other experimental expenses and improving yields.

    • In Medicinal Chemistry: The larger iodine atom can form stronger halogen bonds, which may lead to enhanced binding affinity to biological targets. Furthermore, the different electronic properties of the diiodo-substituents compared to dichloro or dibromo can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. While some studies on related compounds suggest advantages for chlorinated derivatives in antifungal applications, the specific context of the target and the overall molecular scaffold are paramount.

Recommendation:

For applications requiring high reactivity in cross-coupling reactions, the higher initial cost of 4,5-diiodoimidazole may be justified by improved synthetic efficiency. For applications in drug discovery, the choice is less straightforward and should be guided by the specific biological target and structure-activity relationship studies. It may be prudent to screen all three dihalo-imidazoles in early-stage discovery to identify the most potent scaffold. 4,5-Dichloroimidazole and 4,5-dibromoimidazole represent more economical options for initial explorations and for applications where high reactivity is not a critical requirement.

Ultimately, the most cost-effective choice will be determined by a thorough evaluation of both the procurement/synthesis costs and the performance of the dihalo-imidazole in the specific experimental context of the researcher.

Quantitative NMR (qNMR) for Purity Assessment of 4,5-Diiodo-2-methyl-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. For researchers, scientists, and drug development professionals, selecting the most accurate and efficient analytical methodology is a critical decision. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 4,5-Diiodo-2-methyl-1H-imidazole, a key heterocyclic building block. Its performance is objectively compared with High-Performance Liquid Chromatography (HPLC), a widely used alternative, supported by established experimental data for analogous compounds.

The Power of qNMR in Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method, offering a direct and accurate means of quantifying substances without the need for an analyte-specific reference standard.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that underpins its quantitative accuracy.[2][3] This characteristic makes qNMR a powerful tool for assigning the purity of novel compounds like this compound, where certified reference standards may not be readily available.

Comparative Analysis: qNMR vs. HPLC

The choice between qNMR and HPLC for purity assessment depends on various factors, including the specific analytical requirements, availability of reference standards, and the nature of potential impurities.[1]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of protons.[2]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.[4]
Reference Standard Does not require a specific reference standard of the analyte; uses a certified internal standard.[1]Typically requires a certified reference standard of the analyte for accurate quantification.[4]
Accuracy & Precision High accuracy and precision, with measurement uncertainty as low as 0.1% for certified reference materials.[5]High precision, but accuracy is dependent on the purity of the reference standard.[1]
Selectivity Excellent for distinguishing between structurally similar molecules and isomers.[2]High selectivity achievable through optimization of stationary phase, mobile phase, and detector wavelength.[6]
Sensitivity Generally lower sensitivity compared to HPLC, but can be improved with high-field instruments.[1]High sensitivity, making it suitable for detecting trace-level impurities.[1]
Sample Throughput Method development is often faster, with analysis times around 10-15 minutes per sample.[1]Method development can be more time-consuming, with typical run times of 15-30 minutes per sample.[1]
Non-destructive Yes, the sample can be recovered after analysis.[1]No, the sample is consumed during the analysis.

Experimental Protocol: ¹H qNMR for Purity Assessment

This section outlines a detailed methodology for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • This compound (Analyte)

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone) with a known purity of >99.5%. The internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.

  • Deuterated Solvent (e.g., DMSO-d₆, Methanol-d₄) of high purity.

  • High-precision analytical balance (readability to 0.01 mg).

  • NMR tubes (5 mm, high precision).

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[7]

  • Accurately weigh an equimolar amount of the certified internal standard into the same vial.[7]

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm tube) of the chosen deuterated solvent.[8]

  • Ensure complete dissolution by vortexing the vial.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[8]

  • Acquisition Parameters:

    • Relaxation Delay (D1): A sufficiently long delay (e.g., 30-60 seconds) is crucial to ensure complete T1 relaxation of all relevant protons for accurate integration. This should be at least 5 times the longest T1 of the signals of interest.

    • Number of Scans (NS): A sufficient number of scans (e.g., 8-16) should be co-added to achieve a good signal-to-noise ratio (S/N > 150 for accurate quantification).[9]

    • Acquisition Time (AQ): At least 3 seconds to ensure high digital resolution.

    • Pulse Width: A calibrated 90° pulse.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction on the resulting spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons corresponding to the analyte integral

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the internal standard integral

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Visualizing the qNMR Workflow

The following diagram illustrates the key steps in the qNMR experimental workflow for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up spectrometer parameters (D1, NS, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity integrate->calculate purity_report Purity Report calculate->purity_report

Caption: Workflow for purity determination by ¹H qNMR.

Logical Framework for Method Selection

The decision to use qNMR or an alternative method like HPLC for purity assessment of this compound should be based on a logical evaluation of the analytical needs.

Method_Selection start Purity assessment of This compound ref_std_avail Analyte-specific reference standard available? start->ref_std_avail trace_impurities Need to detect trace impurities (<0.1%)? ref_std_avail->trace_impurities No use_hplc Use HPLC ref_std_avail->use_hplc Yes non_destructive Is non-destructive analysis required? trace_impurities->non_destructive No use_qnmr Use qNMR trace_impurities->use_qnmr Yes non_destructive->use_qnmr Yes use_both Use both for orthogonal data non_destructive->use_both No

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 4,5-Diiodo-2-methyl-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,5-Diiodo-2-methyl-1H-imidazole is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound, like similar imidazole derivatives, may cause skin, eye, and respiratory irritation.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.

  • Lab Coat: A fully buttoned lab coat to protect from skin exposure.

  • Respiratory Protection: In cases where dust may be generated, a dust respirator is recommended.

Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2] An emergency eyewash station and safety shower should be readily accessible.

Waste Collection and Storage

Proper segregation and storage of chemical waste are fundamental to safe disposal.

  • Waste Container: Use a designated, sealable, and airtight container that is compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound".

  • Segregation: Store the waste container away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent dangerous chemical reactions.[2]

  • Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area until it is ready for collection.

Spill Management

In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental impact.

  • Immediate Action: Alert personnel in the vicinity and, if necessary, the designated emergency services.[1]

  • Cleanup Procedure:

    • For dry spills, use dry clean-up methods to avoid generating dust.[1] Gently sweep or vacuum the material and place it into the designated hazardous waste container.

    • For wet spills, absorb the material with an inert absorbent and then place it in the sealed waste container.

  • Decontamination: After the spill has been collected, decontaminate the area with a suitable solvent and wash it down with large amounts of water. Prevent runoff from entering drains.[1]

Disposal Protocol

The final disposal of this compound must be conducted through an authorized channel.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company or your institution's environmental health and safety (EHS) department.[3][4][5]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes a chemical collection request form.[2]

  • Prohibited Disposal Methods: Do not dispose of this compound by flushing it down the drain or discarding it with regular trash.[5][6] This can lead to environmental contamination and may be in violation of regulations.

Summary of Key Information

Aspect Guideline References
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, lab coat, dust respirator (if needed)[1][2]
Waste Container Sealable, airtight, compatible, and clearly labeled as "Hazardous Waste" with the chemical name[1][2]
Incompatible Materials Strong oxidizers, acids, acid anhydrides, acid chlorides[2]
Spill Cleanup Use dry methods to avoid dust, collect in a sealed container, and decontaminate the area[1]
Final Disposal Through a licensed hazardous waste disposal service or institutional EHS department[3][4][5]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_spill_management Spill Management (If Applicable) cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste label_container Label Container as 'Hazardous Waste' collect_waste->label_container seal_container Securely Seal the Container label_container->seal_container store_waste Store Waste in a Safe, Segregated Area seal_container->store_waste spill Spill Occurs contain_spill Contain and Clean Up Spill (Avoiding Dust) spill->contain_spill spill_to_waste Place Spilled Material in Waste Container contain_spill->spill_to_waste spill_to_waste->seal_container contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation collection Arrange for Waste Collection documentation->collection end_point End: Proper Disposal Complete collection->end_point

Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4,5-Diiodo-2-methyl-1H-imidazole was located. The following guidance is based on the safety data for structurally similar compounds, including 4-iodo-1H-imidazole and 4-Iodo-5-methyl-1H-imidazole. It is imperative to conduct a thorough risk assessment before handling this chemical.

This guide furnishes immediate and essential safety, handling, and disposal information for this compound, a compound likely utilized in pharmaceutical development and biochemical research. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with structurally similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first and most critical lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the hazards identified for similar compounds.

Body PartPPE RecommendationSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or other chemically resistant gloves are recommended to prevent skin contact.[1][4] Always inspect gloves for tears or contamination before use and replace them immediately if compromised.
Eyes/Face Safety goggles with side-shields or a face shieldTo protect from splashes and dust, safety goggles conforming to recognized standards (e.g., ANSI Z87.1) are mandatory.[1][2] A face shield may be required for procedures with a high risk of splashing.
Body Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.[1][2]
Respiratory NIOSH-approved RespiratorWork should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[1][2] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary.
Operational Plan: Safe Handling Workflow

A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.[1]

  • Assemble all necessary equipment and reagents before beginning work.[1]

  • Inspect all PPE for integrity before donning.

  • Don all required PPE as specified in the table above.[1][2]

2. Handling:

  • Handle the compound in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Avoid generating dust.[2] Use non-sparking tools.[1]

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the work area.[2]

3. Post-Handling:

  • Decontaminate all equipment and the work area upon completion.[1]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all chemical waste, including unused compounds and contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated and properly labeled hazardous waste container.[1][2]

  • Labeling:

    • Clearly label the waste container with the full chemical name, "this compound," and appropriate hazard warnings.[1]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal:

    • Dispose of all chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain.

Experimental Protocols

Currently, there are no specific, detailed experimental protocols cited in the safety and handling documents for this compound. Researchers should develop and validate their own experimental procedures based on the specific requirements of their work, incorporating the safety measures outlined in this guide. General prudent practices for handling hazardous chemicals in a laboratory setting should be followed.[5]

Visualizations

Logical Relationship for Safe Chemical Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean & Prepare Work Area check_safety Verify Safety Equipment prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials inspect_ppe Inspect PPE gather_materials->inspect_ppe don_ppe Don PPE inspect_ppe->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem avoid_dust Avoid Dust Generation handle_chem->avoid_dust keep_closed Keep Container Closed avoid_dust->keep_closed avoid_contact Avoid Personal Contact keep_closed->avoid_contact no_eat No Eating/Drinking/Smoking avoid_contact->no_eat decontaminate Decontaminate Equipment & Area no_eat->decontaminate wash_hands Wash Hands decontaminate->wash_hands dispose_ppe Dispose of Contaminated PPE wash_hands->dispose_ppe collect_waste Collect Waste dispose_ppe->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for safe handling of this compound.

References

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